3,4-Dimethylbenzoic acid
Description
This compound has been reported in Viburnum cylindricum with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVAJFQBSDUNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060693 | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.129 mg/mL | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
619-04-5 | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2TCZ088AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | 3,4-Dimethylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,4-Dimethylbenzoic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of this compound, a significant aromatic carboxylic acid. It details its chemical and physical properties, structural information, experimental protocols, and its role in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
Core Chemical and Physical Properties
This compound is a white to beige crystalline powder.[4][5] It is stable under normal conditions and is soluble in most organic solvents.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][5][6][7] |
| Molecular Weight | 150.17 g/mol | [6] |
| Melting Point | 162-166 °C | [1] |
| Boiling Point | 271.51 °C (estimate) | [4] |
| Density | 1.0937 (estimate) | [4] |
| Solubility in Water | 0.129 mg/mL (129.2 mg/L) | [6] |
| Vapor Pressure | 0.000728 mmHg at 25°C | |
| Flash Point | 134.9 °C | |
| Refractive Index | 1.5188 (estimate) | [4] |
Chemical Structure and Identification
The structure of this compound consists of a benzene ring substituted with a carboxylic acid group and two methyl groups at positions 3 and 4.[6] It is functionally related to benzoic acid.[6]
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 619-04-5 | [4][8] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)C | [6] |
| InChI | InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) | [6] |
| InChIKey | OPVAJFQBSDUNQA-UHFFFAOYSA-N | [6] |
| Synonyms | 1-Carboxy-3,4-dimethylbenzene, o-Xylene-4-carboxylic Acid | [5][6][8] |
Experimental Protocols
Synthesis of a Derivative: Nitration of 4,5-Dimethylbenzoic Acid
While a specific protocol for the synthesis of this compound is not detailed in the provided results, a representative electrophilic aromatic substitution reaction for a closely related compound is the nitration of 4,5-dimethylbenzoic acid (an alternative name for this compound) to form 4,5-dimethyl-2-nitrobenzoic acid.[9]
Materials:
-
4,5-Dimethylbenzoic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethylbenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.[9]
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[9]
-
Add the nitrating mixture dropwise to the 4,5-dimethylbenzoic acid solution. The reaction temperature should be kept below 10 °C.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture is typically poured over ice to precipitate the product, which can then be filtered and purified.
Purification
A common method for the purification of this compound is crystallization from ethanol or water, followed by sublimation in a vacuum.[4]
Analysis by High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using reverse-phase HPLC.[8]
Method:
-
Column: Newcrom R1[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8]
-
Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[8]
Reactivity and Biological Relevance
This compound serves as a crucial intermediate in organic synthesis.[5]
-
Pharmaceutical Industry: It is extensively used in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[5] Its structure is a valuable building block for creating novel active pharmaceutical ingredients (APIs).[1][3]
-
Agrochemical Industry: This compound is a precursor for synthesizing crop protection agents like herbicides and fungicides.[3]
-
Other Industries: It is also used in the manufacturing of dyes, pigments, specialty chemicals, polymers, and fragrances.[1][5]
Metabolic Pathway
In biological systems, this compound can be metabolized. For instance, cells of Rhodococcus rhodochrous N75 grown on 4-methylbenzoate can oxidize this compound through the ortho-pathway, with 3,4-dimethylcatechol being an intermediate.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin. It is recommended to avoid contact with skin and eyes and not to breathe the dust. GHS hazard classifications include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 619-04-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthonix, Inc > 619-04-5 | this compound [synthonix.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzoic acid (CAS No. 619-04-5), a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its molecular structure, featuring a benzoic acid core with two methyl groups at the 3 and 4 positions of the benzene ring, imparts specific physicochemical properties that are critical for its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and visual representations of its synthesis workflow.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical processes.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-Xylene-4-carboxylic acid, 3,4-Xylic acid | [3] |
| Appearance | White to beige crystalline powder | |
| Storage | Sealed in a dry environment at room temperature. |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 163-166 °C | |
| Boiling Point | 271.51 °C (estimated) | |
| Solubility in Water | 0.129 mg/mL | [2] |
| pKa | 4.44 ± 0.10 (Predicted) |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of this compound is determined using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2.
Measurement of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Mechanical shaker or magnetic stirrer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a conical flask.
-
The flask is securely stoppered and placed in a mechanical shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent.
-
The concentration of this compound in the diluted solution is determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The solubility is then calculated and expressed in mg/mL or mol/L.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standard buffer solutions for pH meter calibration
Procedure:
-
The pH meter is calibrated using standard buffer solutions.
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water (a co-solvent like ethanol may be used if solubility is low, with appropriate corrections).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The standardized NaOH solution is added incrementally from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectral Data Analysis
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7-8 ppm), while the two methyl groups will give rise to singlets in the upfield region (around 2.3 ppm). The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 120-150 ppm region, and the methyl carbons will appear in the upfield region (around 20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp and intense peak corresponding to the C=O stretching of the carbonyl group will be observed around 1680-1710 cm⁻¹. C-H stretching vibrations of the methyl groups and the aromatic ring appear around 2900-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring are seen in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ at m/z = 150. Key fragmentation patterns include the loss of a hydroxyl group (-OH) to give a peak at m/z = 133, and the loss of a carboxyl group (-COOH) to give a peak at m/z = 105.
Synthesis and Experimental Workflow
The synthesis of this compound can be achieved through the oxidation of 3,4-dimethylbenzaldehyde. The precursor, 3,4-dimethylbenzaldehyde, can be synthesized from o-xylene. A logical workflow for this synthesis is presented below.
Signaling Pathways
A thorough review of the scientific literature did not reveal any specific biological signaling pathways that are directly modulated by this compound. While it is a known metabolite and has been identified in various natural sources, its direct interactions with cellular signaling cascades have not been elucidated. Research on the structurally related compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), has shown effects on pathways such as JNK/p38 MAPK, but similar data for this compound is not currently available.[4]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, including its general characteristics, physicochemical data, and spectral information. Standardized experimental protocols for the determination of its melting point, solubility, and pKa have been presented to aid researchers in their laboratory work. Furthermore, a logical workflow for its synthesis from readily available starting materials has been visualized. While the direct involvement of this compound in specific biological signaling pathways remains an area for future investigation, the foundational data presented herein is essential for its application in pharmaceutical and chemical research and development.
References
A Comprehensive Technical Guide to 3,4-Dimethylbenzoic Acid (CAS 619-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzoic acid, with the CAS number 619-04-5, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a benzoic acid core with two methyl groups at the 3 and 4 positions, imparts unique properties that make it a valuable intermediate in the synthesis of a wide range of chemical entities. This technical guide provides an in-depth overview of the chemical and physical properties, spectral data, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.
Physicochemical Properties and Data
This compound is a white to beige crystalline powder.[3] Key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 619-04-5 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 163-166 °C | [2][5] |
| Water Solubility | 0.129 mg/mL | [6] |
| logP | 2.66 |
Table 2: Spectral Data Summary
| Spectroscopic Technique | Key Peaks/Signals | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and two methyl groups. | [3] |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the carboxylic acid carbon. | [7] |
| IR Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), and aromatic C-H and C=C bonds. | [5][8] |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 150, with major fragments at m/z 135 ([M-CH₃]⁺), 105 ([M-COOH]⁺), and 91. | [6] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis of this compound involves the oxidation of p-xylene. The following is a generalized experimental protocol based on established chemical principles for xylene oxidation.
Experimental Protocol: Oxidation of p-Xylene
Objective: To synthesize this compound via the oxidation of p-xylene.
Materials:
-
p-Xylene
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄) or other strong acid
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of p-xylene and an aqueous solution of the oxidizing agent (e.g., KMnO₄) is prepared. A catalytic amount of a strong acid may be added. The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess oxidizing agent is quenched by the addition of a reducing agent, such as sodium bisulfite solution, until the characteristic color of the oxidant disappears.
-
Isolation of Crude Product: The mixture is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound. The precipitate is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization.[3] A common method involves dissolving the crude acid in a hot solvent, such as ethanol or an ethanol-water mixture, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. An alternative purification method involves dissolving the crude product in an aqueous base (e.g., NaOH solution), filtering to remove insoluble impurities, and then re-precipitating the acid with the addition of a strong acid.
Workflow Diagram:
Caption: General workflow for the synthesis and purification of this compound.
Biological Significance and Metabolism
This compound is a known metabolite in certain biological systems. For instance, it is a product of dimethylbenzoate metabolism by the bacterium Rhodococcus rhodochrous N75.[7] This bacterium utilizes a modified β-ketoadipate pathway for the degradation of aromatic compounds.
Metabolic Pathway in Rhodococcus rhodochrous N75
The catabolism of p-toluate (4-methylbenzoate) in Rhodococcus rhodochrous N75 proceeds through a series of enzymatic steps, ultimately leading to intermediates that can enter central metabolism. While this compound is a related compound, the pathway for p-toluate provides a model for the bacterial degradation of methylated benzoic acids. The key steps involve oxidation, ring cleavage, and further processing.
Signaling Pathway Diagram:
Caption: Proposed metabolic pathway for p-toluate in Rhodococcus rhodochrous N75.
Applications in Research and Development
This compound is a valuable intermediate in several industrial and research applications:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1][9] Its structure can be modified to create novel drug candidates with desired pharmacological properties.
-
Agrochemicals: It is used in the development of new pesticides and herbicides.[1]
-
Polymers and Materials Science: The compound is utilized as a monomer or additive in the production of polymers, contributing to enhanced thermal stability and mechanical properties.[1]
-
Dyes and Pigments: It is a building block in the synthesis of various dyes and pigments.[6]
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a key chemical intermediate with a broad range of applications, particularly in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it a valuable tool for researchers and developers. This guide provides a foundational understanding of this compound, from its fundamental properties to its synthesis and biological relevance, to support its effective use in scientific and industrial endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound(619-04-5) 1H NMR spectrum [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound(619-04-5) IR Spectrum [chemicalbook.com]
- 6. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]
- 9. nbinno.com [nbinno.com]
Synthesis of Dimethylbenzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethylbenzoic acids, with a specific focus on the synthetic route to 3,4-dimethylbenzoic acid. A critical examination of the starting material reveals that the synthesis of this compound proceeds from o-xylene, not p-xylene as specified in the topic, due to the directing effects in electrophilic aromatic substitution. This guide will therefore detail the correct synthesis of this compound from o-xylene and, for completeness, also describe the synthesis of the isomeric 2,5-dimethylbenzoic acid, which is the expected product when starting from p-xylene.
The primary synthetic strategy discussed involves a two-step process:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the xylene ring to form a dimethylacetophenone intermediate.
-
Haloform Reaction: Oxidation of the methyl ketone group of the intermediate to a carboxylic acid, yielding the final dimethylbenzoic acid product.
Synthesis Pathway Overview
As established, the regiochemical outcome of the Friedel-Crafts acylation is determined by the positions of the methyl groups on the starting xylene isomer.
-
Synthesis of this compound: The required precursor is 3,4-dimethylacetophenone, which is synthesized by the Friedel-Crafts acylation of o-xylene.
-
Synthesis from p-Xylene: The Friedel-Crafts acylation of p-xylene yields 2,5-dimethylacetophenone, which can then be oxidized to 2,5-dimethylbenzoic acid.[1]
The following diagram illustrates the correct synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound. The protocols are based on established procedures for Friedel-Crafts acylation and the haloform reaction.
Step 1: Friedel-Crafts Acylation of o-Xylene
This procedure details the synthesis of 3,4-dimethylacetophenone from o-xylene and acetyl chloride using an aluminum chloride catalyst.
Materials:
-
o-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
In the flask, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Prepare a solution of o-xylene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the o-xylene/acetyl chloride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 3,4-dimethylacetophenone.
-
The crude product can be purified by vacuum distillation.
Step 2: Haloform Reaction for Oxidation
This protocol describes the oxidation of 3,4-dimethylacetophenone to this compound. The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids.[2]
Materials:
-
3,4-Dimethylacetophenone
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or commercial bleach (NaOCl solution)
-
Sodium sulfite (Na₂SO₃) (for quenching excess halogen)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or other suitable extraction solvent
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylacetophenone (1.0 eq) in a suitable solvent like dioxane or THF to improve solubility in the aqueous medium.[3]
-
Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
Cool the NaOH solution in an ice bath to 0-5 °C.
-
Slowly add bromine (approx. 3.3 eq) to the cold NaOH solution to form sodium hypobromite (NaOBr) in situ. Alternatively, a commercial bleach solution (sodium hypochlorite) can be used.[4]
-
Slowly add the 3,4-dimethylacetophenone solution to the freshly prepared, cold hypohalite solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC). Gentle heating may be required to drive the reaction to completion.[4]
-
Cool the reaction mixture and quench any excess hypobromite by adding a small amount of sodium sulfite solution until the yellow color disappears.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove the bromoform byproduct and any unreacted starting material. The sodium salt of the carboxylic acid will remain in the aqueous layer.
-
Collect the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer by slowly adding concentrated HCl until the pH is strongly acidic (pH < 2), which will precipitate the this compound.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Data Presentation
The following tables summarize quantitative data for the synthesis steps. Note that yields are highly dependent on reaction scale and purification methods.
Table 1: Friedel-Crafts Acylation Data
| Starting Material | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Xylene | Acetyl Chloride | AlCl₃ | 2,5-Dimethylacetophenone | Reported as high but quantitative value can be variable. One experiment reported a crude yield of 135.9% (indicating impurities).[1] | [1] |
| o-Xylene | Acetyl Chloride | AlCl₃ | 3,4-Dimethylacetophenone | High | [5] |
| Anisole | Acetic Anhydride | Mordenite Zeolite | 4-Methoxyacetophenone | >95% | [6] |
| Toluene | Phthalic Anhydride | AlCl₃ | 2-(4-Methylbenzoyl)benzoic acid | 92% (mechanochemical) |[7] |
Table 2: Haloform Reaction Data
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetophenone | NaOCl (Bleach) | Benzoic Acid | Low (3.9% in one student experiment, suggesting non-optimal conditions) | [8] |
| Acetophenone | I₂, NaOH | Benzoic Acid | Generally good, but specific yield not provided. | [3] |
| Methyl Ketones (general) | Sodium Hypohalite | Corresponding Carboxylic Acid | Not specified, but described as a synthetically useful method. |[2] |
Workflow and Pathway Visualizations
The following diagrams, generated using DOT language, provide a visual representation of the experimental workflow and the chemical reaction mechanism.
Experimental Workflow
Friedel-Crafts Acylation Mechanism
Haloform Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Does acetophenone show haloform reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. webassign.net [webassign.net]
- 5. chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,4-dimethylbenzoic acid, a key chemical intermediate. It covers its chemical and physical properties, established synthesis protocols, spectral data for identification, and its significant applications in pharmaceuticals, polymers, and biochemical research.
Chemical Identity and Properties
This compound, also known by its IUPAC name, is an aromatic carboxylic acid. Its structure features a benzoic acid core with two methyl groups substituted at the C3 and C4 positions of the benzene ring. These methyl groups enhance the molecule's lipophilicity and influence its reactivity, making it a valuable building block in organic synthesis.[1]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 1-Carboxy-3,4-dimethylbenzene, o-Xylene-4-carboxylic acid[2] |
| CAS Number | 619-04-5[2][3][4] |
| Molecular Formula | C₉H₁₀O₂[2][3][5] |
| Molecular Weight | 150.17 g/mol [2] |
| InChI Key | OPVAJFQBSDUNQA-UHFFFAOYSA-N[2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)C[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 162-168 °C | [3] |
| Solubility | Water: 0.129 mg/mLDMSO: 88 mg/mL (with sonication) | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the oxidation of a suitable precursor, such as 1,2,4-trimethylbenzene (pseudocumene) or 3,4-dimethylbenzaldehyde.
Experimental Protocol: Oxidation of 1,2,4-Trimethylbenzene
A well-established method for synthesizing benzoic acid derivatives is the oxidation of the corresponding alkylbenzene using a strong oxidizing agent like potassium permanganate (KMnO₄).[6][7][8][9] While a specific protocol for this compound is not detailed in the searched literature, a general procedure adapted from the synthesis of analogous compounds is presented below. This reaction works by oxidizing the benzylic position of one of the methyl groups.
Reaction Scheme:
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2,4-trimethylbenzene.
-
Oxidation: Prepare an aqueous solution of potassium permanganate. Add the KMnO₄ solution portion-wise to the flask containing the alkylbenzene. The mixture is then heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the purple permanganate color, which indicates its reduction to brown manganese dioxide (MnO₂). This process can take several hours.[10]
-
Workup: After the reaction is complete (i.e., the purple color no longer persists upon heating), the hot mixture is filtered by suction to remove the manganese dioxide precipitate. The filter cake should be washed with hot water to ensure all the product is collected.
-
Isolation: The clear filtrate, containing the potassium salt of this compound, is cooled to room temperature. The solution is then acidified with a strong acid, such as concentrated hydrochloric acid (HCl), until it is acidic to litmus paper.
-
Purification: The precipitated white solid of this compound is collected by suction filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Alternative Route: From 4-Bromo-1,2-dimethylbenzene
An alternative synthesis involves a Grignard reaction followed by carboxylation or formylation/oxidation.
-
Grignard Reagent Formation: 4-Bromo-o-xylene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.[11]
-
Carboxylation/Formylation: This organometallic intermediate can then be reacted with solid carbon dioxide (dry ice) followed by acidic workup to yield the carboxylic acid directly. Alternatively, reaction with N,N-dimethylformamide (DMF) yields 3,4-dimethylbenzaldehyde, which can be subsequently oxidized to this compound using standard oxidizing agents (e.g., KMnO₄, Jones reagent).[11][12]
Spectral Data and Characterization
Structural confirmation of this compound relies on standard spectroscopic methods.
Table 3: NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 7.81-7.93 (m, 2H)7.18-7.28 (m, 1H)2.33 (s, 6H)* | Aromatic (H-2, H-6)Aromatic (H-5)Methyl (C3-CH₃, C4-CH₃) |
| ¹³C NMR | CDCl₃ | 172.7143.3136.8131.2129.8127.8126.920.119.67 | C=O (Carboxyl)C-4C-3C-6C-5C-1C-2C4-CH₃C3-CH₃ |
Source for NMR Data:[13]. Note: While the cited source describes the methyl proton signal at 2.33 ppm as a doublet, two distinct singlets or a single singlet for both methyl groups would be more commonly expected. The data presented here interprets it as a singlet for practical purposes, pending further spectral verification.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The NIST Chemistry WebBook shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid group (typically ~2500-3300 cm⁻¹) and a strong absorption for the C=O (carbonyl) stretch at approximately 1700 cm⁻¹.[14] Additional peaks corresponding to C-H bonds of the aromatic ring and methyl groups, as well as C=C stretching within the ring, are also present.
Applications in Research and Development
This compound is a versatile intermediate with applications across several high-value industries.
Pharmaceutical Synthesis
The compound serves as a crucial building block for active pharmaceutical ingredients (APIs).[15] Its dimethylated phenyl structure is incorporated into more complex molecules to modulate properties such as lipophilicity, metabolic stability, and target binding. While specific blockbuster drugs directly derived from this molecule are not prominent in public literature, it is featured in patent literature for the synthesis of novel therapeutic agents. For example, various patents describe the use of dimethyl-benzoic acid derivatives in the development of new compounds for a range of diseases.[16][17]
Agrochemicals and Specialty Chemicals
In the agrochemical industry, this compound is a precursor for synthesizing specialized herbicides and fungicides.[18] It is also used in the manufacturing of dyes and pigments, where the aromatic core acts as a chromophore that can be further functionalized to achieve desired colors and properties.[15]
Polymer Science
This molecule can be used in the development of high-performance polymers, such as certain polyesters and polyamides. When incorporated as a monomer, the rigid aromatic ring and methyl groups can enhance the resulting polymer's thermal stability and mechanical strength.[15]
Biological Pathways and Metabolism
This compound is recognized as a metabolite in the biodegradation of xylene isomers by certain soil bacteria, particularly of the Rhodococcus genus.[1][18][19] Strains like Rhodococcus rhodochrous can metabolize dimethylbenzoates as part of their catabolic pathways for aromatic hydrocarbons.
The metabolic process involves the initial oxidation of o-xylene by a dioxygenase or monooxygenase enzyme to form dimethylphenols, which are further metabolized.[20][21] this compound itself is hydroxylated to form 3,4-dimethylcatechol.[18][19] This reaction is a key step in the ortho-cleavage pathway, which ultimately breaks down the aromatic ring into intermediates that can enter central metabolism (e.g., the Krebs cycle). The enzymes responsible for these transformations, such as dioxygenases and hydroxylases, are of significant interest for bioremediation and biocatalysis applications.[15][22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 12. sid.ir [sid.ir]
- 13. rsc.org [rsc.org]
- 14. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]
- 15. Genome-Based Exploration of Rhodococcus Species for Plastic-Degrading Genetic Determinants Using Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. WO2014004230A1 - Dimethyl-benzoic acid compounds - Google Patents [patents.google.com]
- 18. glpbio.com [glpbio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Identification of a novel dioxygenase involved in metabolism of o-xylene, toluene, and ethylbenzene by Rhodococcus sp. strain DK17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isolation and characterization of a rhodococcus species strain able to grow on ortho- and para-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethylbenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document outlines its molecular characteristics and presents a representative synthetic protocol.
Core Molecular and Physical Properties
This compound, also known as o-xylene-4-carboxylic acid, is a substituted aromatic carboxylic acid.[1] Its structure consists of a benzene ring with two methyl groups at positions 3 and 4, and a carboxylic acid group at position 1. This compound is a white to beige crystalline powder.[2]
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][3][4][5] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| Average Molecular Weight | 150.1745 g/mol | [4][6] |
| Monoisotopic Molecular Weight | 150.068079557 Da | [3][6] |
| CAS Number | 619-04-5 | [4] |
| Melting Point | 162-166 °C | [5] |
| Solubility in Water | 0.129 mg/mL | [3] |
Synthetic Pathway: Nitration and Esterification
A common synthetic route involving benzoic acid derivatives is electrophilic aromatic substitution followed by esterification. The following protocol describes the nitration of a dimethylbenzoic acid isomer, which serves as a representative example of the reactivity of this class of compounds. This is followed by the esterification of the carboxylic acid to form a methyl ester, a common step in pharmaceutical synthesis.
Experimental Protocol: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate
This two-step process begins with the nitration of 4,5-dimethylbenzoic acid (a positional isomer of this compound) to introduce a nitro group onto the aromatic ring, forming 4,5-dimethyl-2-nitrobenzoic acid.[7] This is followed by a Fischer esterification to yield the methyl ester.[7]
Step 1: Nitration of 4,5-Dimethylbenzoic Acid
-
Preparation of Nitrating Mixture: In a flask, concentrated nitric acid is slowly added to an equal volume of concentrated sulfuric acid. This mixture is kept cool in an ice bath.[7]
-
Dissolution of Starting Material: In a separate round-bottom flask, 4,5-dimethylbenzoic acid is dissolved in concentrated sulfuric acid with stirring, while maintaining the temperature at 0-5 °C using an ice bath.[7]
-
Nitration Reaction: The prepared nitrating mixture is added dropwise to the solution of 4,5-dimethylbenzoic acid. The reaction temperature is carefully maintained below 10 °C throughout the addition.[7]
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the mixture is allowed to cool to room temperature.[7]
Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, 4,5-dimethyl-2-nitrobenzoic acid is suspended in an excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is carefully added to the mixture while stirring.[7]
-
Reflux: A reflux condenser is attached, and the mixture is heated to reflux for several hours.[7]
-
Isolation and Purification: After cooling, the excess methanol is removed using a rotary evaporator. The residue is dissolved in an organic solvent such as ethyl acetate and transferred to a separatory funnel. The organic layer is washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[7]
The following diagram illustrates the logical workflow of this synthetic pathway.
References
- 1. hmdb.ca [hmdb.ca]
- 2. nbinno.com [nbinno.com]
- 3. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
The Solubility of 3,4-Dimethylbenzoic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzoic acid, a substituted aromatic carboxylic acid, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Understanding its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The solubility profile of an active pharmaceutical ingredient (API) or intermediate directly influences its bioavailability, route of administration, and the design of dosage forms.
This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines experimental protocols for its determination, and discusses general solubility trends based on its chemical structure. It is important to note that while qualitative information suggests good solubility in many organic solvents, precise, publicly available quantitative data for this compound remains limited. This guide aims to bridge this gap by also providing researchers with the necessary methodologies to determine solubility in their specific solvent systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding and modeling its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 163-165 °C | |
| pKa | ~4.44 (Predicted) | |
| Appearance | White to beige crystalline powder |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Not Stated | 129.2 mg/L (0.129 mg/mL) | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Stated | 88 mg/mL | [3] |
| Alcohol (unspecified) | 15 | Mole Fraction: 0.0782 | [2] |
Predicted Solubility and General Trends
In the absence of extensive quantitative data for this compound, its solubility in various organic solvents can be predicted based on the principle of "like dissolves like" and by comparing it to the known solubility of similar compounds, such as benzoic acid.
The this compound molecule consists of a nonpolar benzene ring with two methyl groups and a polar carboxylic acid group. The carboxylic acid moiety is capable of hydrogen bonding, which generally promotes solubility in polar solvents.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to exhibit good solubility in these solvents. The purification of this compound is often carried out by crystallization from ethanol, which implies significant solubility at elevated temperatures and lower solubility at reduced temperatures. For comparison, benzoic acid shows high solubility in ethanol and methanol[4].
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds and have a significant dipole moment, which should facilitate the dissolution of this compound. Benzoic acid is known to be soluble in these solvents[4].
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of the nonpolar benzene ring and methyl groups, some solubility in nonpolar solvents is expected. However, the polar carboxylic acid group will limit its solubility in highly nonpolar solvents like alkanes. The solubility of benzoic acid is lower in toluene compared to more polar solvents[4].
A general trend for the solubility of benzoic acid in various solvents has been reported as: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water[4]. It is reasonable to anticipate a similar trend for this compound, although the additional methyl groups may slightly increase its affinity for less polar solvents compared to the parent benzoic acid.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, experimental determination is necessary. The static equilibrium method is a widely accepted and accurate technique for measuring the solubility of a solid compound in a liquid solvent.
Static Equilibrium Method for Solubility Determination
This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then analyzing the concentration of the dissolved solute in the saturated solution.
1. Preparation of the Sample:
-
An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a glass vial with a screw cap).
-
The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.
2. Equilibration:
-
The sealed container is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant and precisely controlled temperature for a sufficient period to reach equilibrium.
-
The equilibration time can vary depending on the solute-solvent system and temperature, but a period of 24 to 72 hours is common. It is advisable to perform preliminary experiments to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.
3. Phase Separation:
-
Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle.
-
To ensure that the sampled liquid is free of any solid particles, it is typically filtered through a syringe filter (e.g., a 0.45 µm PTFE filter) or centrifuged. This step must be performed at the equilibration temperature to prevent any change in solubility.
4. Analysis:
-
A known volume or mass of the clear, saturated solution is carefully removed.
-
The concentration of this compound in the sample is determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: The solvent is evaporated from a known mass of the solution, and the mass of the remaining solid solute is determined.
-
High-Performance Liquid Chromatography (HPLC): A small, accurately diluted aliquot of the saturated solution is injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations. This is often the preferred method due to its high accuracy and sensitivity.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring the absorbance of the diluted saturated solution at a specific wavelength and using a calibration curve.
-
5. Data Reporting:
-
Solubility is typically reported in units of mass per volume (e.g., g/L, mg/mL), molarity (mol/L), or mole fraction.
-
It is essential to report the temperature at which the solubility was determined, as solubility is highly temperature-dependent.
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the static equilibrium method.
Caption: Experimental workflow for determining the solubility of this compound.
References
Technical Guide: Melting Point of 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 3,4-Dimethylbenzoic acid, a crucial physical property for its characterization, purity assessment, and application in research and development. This document outlines reported melting point values, details established experimental protocols for its determination, and presents a visual workflow for a standard analytical procedure.
Physicochemical Data: Melting Point of this compound
This compound is a white to beige crystalline powder. Its melting point is a key indicator of its purity. The data below, compiled from various scientific sources, summarizes the reported melting point ranges.
| Melting Point (°C) | Source Reference |
| 163-165 | ChemicalBook[1][2] |
| 163-164 | ChemicalBook[3] |
| 164-168 | Guidechem[4] |
| 165 | PubChem[5], HMDB[6] |
| 162.0-168.0 | Thermo Scientific[7] |
| 162-166 | Chem-Impex[8] |
| 166 | FooDB[9] |
| 168-168.5 | ChemicalBook (after recrystallization)[1][2] |
Experimental Protocols for Melting Point Determination
The melting point of this compound can be accurately determined using several standard laboratory methods. The two most common and reliable methods are the capillary melting point determination and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This traditional and widely used method involves heating a small, packed sample of the compound in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[5] This ensures uniform packing and efficient heat transfer.
-
-
Capillary Tube Loading:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[3][4]
-
The packed sample height should be approximately 2-3 mm.[1]
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to determine an approximate melting range. This will save time in the subsequent accurate measurement.[5][9]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Begin heating at a slow, controlled rate of 1-2°C per minute when the temperature is about 15°C below the expected melting point.[1][9]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (completion of melting).
-
The recorded range between these two temperatures is the melting point range of the sample.
-
-
Data Reporting:
-
The melting point should be reported as a range. For a pure compound, this range is typically narrow (0.5-2°C). A broad melting range often indicates the presence of impurities.
-
For enhanced accuracy, the determination should be repeated at least once with a fresh sample.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (typically aluminum)
-
Crimper for sealing pans
-
High-purity inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a DSC sample pan.
-
Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate to create an inert atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate, typically 5-10°C per minute, to a temperature above the completion of melting.
-
-
Data Analysis:
-
The melting process will be observed as an endothermic peak on the DSC thermogram (a plot of heat flow versus temperature).
-
The extrapolated onset temperature of the peak is typically reported as the melting point. The peak temperature and the completion of melting temperature are also valuable data points.
-
The area under the peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample.
-
Workflow Visualization
The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.
Caption: Workflow for Capillary Melting Point Determination.
References
- 1. jk-sci.com [jk-sci.com]
- 2. scribd.com [scribd.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thinksrs.com [thinksrs.com]
- 6. store.astm.org [store.astm.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
Spectroscopic Profile of 3,4-Dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethylbenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide is intended to serve as a valuable resource for compound identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.81 - 7.93 | m | 2H | Aromatic protons (H-2, H-6) |
| 7.18 - 7.28 | m | 1H | Aromatic proton (H-5) |
| 2.33 | d | 6H | Methyl protons (2 x CH₃) |
Data sourced from a study published by the Royal Society of Chemistry[1].
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.2 | Carbonyl carbon (C=O) |
| 162.7 | Aromatic carbon |
| 136.1 | Aromatic carbon |
| 131.5 | Aromatic carbon |
| 126.7 | Aromatic carbon |
| 116.7 | Aromatic carbon |
| 109.5 | Aromatic carbon |
Data sourced from various chemical databases and suppliers[2][3].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2900 - 3100 | C-H stretch (aromatic and methyl) |
| 2500 - 3300 | O-H stretch (carboxylic acid) |
| 1680 - 1710 | C=O stretch (carboxylic acid) |
| 1600 - 1650 | C=C stretch (aromatic) |
| 1400 - 1450 | C-H bend (methyl) |
| 1200 - 1300 | C-O stretch (carboxylic acid) |
| 800 - 900 | C-H out-of-plane bend (aromatic) |
This is a generalized representation of expected IR frequencies. Specific peak values can be found on spectral databases from ChemicalBook and the NIST WebBook[4][5].
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 150 | High | [M]⁺ (Molecular ion) |
| 135 | Moderate | [M - CH₃]⁺ |
| 105 | High | [M - COOH]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
The molecular weight of this compound is 150.17 g/mol [6]. The fragmentation pattern is consistent with the structure of the molecule. Data is available through the NIST Mass Spectrometry Data Center[6].
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy:
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal[6].
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum shows the percentage of transmittance versus the wavenumber in cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds[6].
-
Ionization: Electron Ionization (EI) is a common method used to generate ions.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound(619-04-5) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(619-04-5) IR Spectrum [m.chemicalbook.com]
- 5. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]
- 6. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Natural Occurrence of 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 3,4-Dimethylbenzoic acid, a substituted aromatic carboxylic acid. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the natural sources, biosynthesis, and analytical methodologies for this compound.
Introduction
This compound is a xylene-carboxylic acid with potential applications in various fields, including pharmaceuticals and chemical synthesis. While its synthetic routes are well-established, its natural occurrence is less documented. This guide aims to consolidate the available scientific information on its presence in the natural world, detailing its sources, potential biosynthetic pathways, and the experimental protocols for its identification and quantification.
Natural Occurrence of this compound
This compound has been identified in a limited number of natural sources, spanning the plant and microbial kingdoms. Its presence is often associated with the metabolism of other organic compounds.
In Plants:
-
Eryngium foetidum (Culantro) : The essential oil of Eryngium foetidum leaves from a study in Bangladesh was found to contain this compound.[1]
-
Eucalyptus globulus : This species of eucalyptus is another plant where the presence of this compound has been noted.
-
Actinidia Species (Kiwifruit) : Various species of Actinidia have been found to contain a range of organic acids, and this compound has been identified as one of the constituents.
In Microorganisms:
-
Rhodococcus rhodochrous N75 : This bacterium is known to produce this compound as a metabolite of dimethylbenzoate.
-
Pseudomonas putida strain DMB : This strain is capable of utilizing this compound as a sole carbon and energy source, indicating its role in the microbial degradation of this compound.[2][3] The degradation pathway involves intermediates such as 3,4-dimethylcatechol.[2]
Quantitative Data
Quantitative data on the concentration of this compound in natural sources is scarce. The following table summarizes the available information.
| Natural Source | Part/Matrix | Concentration | Reference |
| Eryngium foetidum | Essential oil of leaves | 2.09% | [1] |
Biosynthesis and Biodegradation
The complete biosynthetic pathway of this compound in plants has not yet been elucidated. In microorganisms, its formation is linked to the metabolism of other aromatic compounds. The degradation of xylene isomers by various bacteria often proceeds through the oxidation of the methyl groups, which can be a plausible route for the formation of dimethylbenzoic acids.
Based on the degradation pathway of this compound by Pseudomonas putida and general bacterial metabolism of aromatic hydrocarbons, a hypothetical pathway for its formation from a precursor like 3,4-dimethyl-L-tyrosine is proposed below.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,4-dimethylbenzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating potential as anti-inflammatory, analgesic, and neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds. Detailed experimental protocols for the synthesis of key derivatives and for relevant in vitro and in vivo biological assays are presented. Furthermore, this guide elucidates the signaling pathways modulated by these compounds and provides a structured summary of available quantitative data to facilitate comparative analysis and guide future drug discovery efforts.
Introduction
This compound is an aromatic carboxylic acid that serves as a valuable starting material and intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, including the dimethyl-substituted benzene ring, offer opportunities for chemical modification to modulate physicochemical properties such as lipophilicity and to explore structure-activity relationships (SAR). This guide focuses on the synthesis and biological evaluation of this compound derivatives, particularly amides and esters, and their potential applications in drug development, with a primary focus on their roles as anti-inflammatory, analgesic, and cholinesterase-inhibiting agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as amides and esters, typically proceeds through the activation of the carboxylic acid group. A common strategy involves the conversion of this compound to its more reactive acid chloride, which can then be readily reacted with a variety of nucleophiles, including amines and alcohols, to yield the desired derivatives.
Synthesis of 3,4-Dimethylbenzoyl Chloride
3,4-Dimethylbenzoyl chloride is a key intermediate for the synthesis of amide and ester derivatives. It can be prepared by reacting this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of 3,4-Dimethylbenzoyl Chloride
-
To a solution of this compound (1.0 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or toluene, add oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-5 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3,4-dimethylbenzoyl chloride.
-
The product can be used in the next step without further purification or can be purified by vacuum distillation.
Synthesis of this compound Amides
Amide derivatives are synthesized by the reaction of 3,4-dimethylbenzoyl chloride with primary or secondary amines in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-Substituted-3,4-dimethylbenzamides
-
Dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of 3,4-dimethylbenzoyl chloride (1.0-1.1 equivalents) in the same solvent to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound Esters
Ester derivatives can be prepared by reacting 3,4-dimethylbenzoyl chloride with an alcohol in the presence of a base or by direct esterification of this compound using a catalyst.
Experimental Protocol: Synthesis of Aryl 3,4-Dimethylbenzoates
-
Dissolve the desired phenol (1.0 equivalent) and pyridine (1.1 equivalents) in a dry solvent such as dichloromethane.
-
Add 3,4-dimethylbenzoyl chloride (1.05 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Wash the mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography or recrystallization.
A logical workflow for the synthesis of these derivatives is depicted below.
Biological Activities and Mechanisms of Action
Derivatives of this compound have shown promise in several therapeutic areas, primarily as anti-inflammatory, analgesic, and neuroprotective agents. Their mechanisms of action often involve the inhibition of key enzymes in pathological signaling pathways.
Anti-inflammatory and Analgesic Activity: Cyclooxygenase (COX) Inhibition
A significant body of research has focused on the development of benzoic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition.
The signaling pathway initiated by the activation of COX enzymes is illustrated below.
Quantitative Data on COX Inhibition
While specific IC₅₀ values for a wide range of this compound derivatives are not extensively reported in publicly available literature, data from related benzamide and benzoic acid derivatives suggest that this scaffold is a promising starting point for the development of potent and selective COX-2 inhibitors.
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamides | COX-1 | 15.7 - 26.6 | - | [3] |
| COX-2 | 0.29 - 3.3 | up to 67.24 | [3] | |
| N-(4,6-dimethyl-2-pyridinyl) benzamides | COX-2 | (QSAR study) | - | [4] |
Neuroprotective Activity: Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibitors of AChE increase the levels of ACh, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
The role of acetylcholinesterase in cholinergic signaling is depicted below.
Quantitative Data on Cholinesterase Inhibition
Several studies have investigated benzoic acid derivatives as cholinesterase inhibitors. The following table summarizes some of the available data for related compounds, highlighting the potential of this chemical class.
| Compound | Target | IC₅₀ (µM) | Reference |
| 3-Chlorobenzoic acid | AChE | (Qualitative) | [1] |
| 2,3-Dimethoxybenzoic acid | AChE | (Qualitative) | [1] |
| 3,4,5-Trimethoxybenzoic acid | AChE | (Qualitative) | [1] |
| Cativic acid derivative 3c | AChE | 3.2 | [5] |
In Vivo and In Vitro Biological Assays
The evaluation of this compound derivatives for their potential therapeutic effects relies on a battery of well-established in vivo and in vitro assays.
In Vivo Anti-inflammatory and Analgesic Assays
4.1.1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.
Experimental Protocol:
-
Animal Preparation: Use male or female Wistar rats or Swiss albino mice, fasted overnight before the experiment.
-
Compound Administration: Administer the test compound (e.g., N-aryl-3,4-dimethylbenzamide) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin or diclofenac.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
4.1.2. Acetic Acid-Induced Writhing Test in Mice
This assay is used to screen for peripheral analgesic activity.
Experimental Protocol:
-
Animal Preparation: Use Swiss albino mice, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally. Control and positive control groups are included as described above.
-
Induction of Writhing: After a suitable absorption time (e.g., 30-60 minutes), inject a 0.6-0.7% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 15-20 minutes).
-
Data Analysis: Calculate the percentage of protection from writhing for each treated group compared to the control group.
In Vitro Enzyme Inhibition Assays
4.2.1. COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of the compounds.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use purified ovine or human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.
-
Assay Procedure: In a suitable buffer (e.g., Tris-HCl), incubate the enzyme with the test compound at various concentrations for a short period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Product Formation: The production of prostaglandins (e.g., PGE₂) can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the inhibitor.
4.2.2. Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the cholinesterase enzyme (e.g., from electric eel or human erythrocytes).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations. Then, add the enzyme solution and pre-incubate.
-
Initiation of Reaction: Start the reaction by adding the substrate, acetylthiocholine.
-
Measurement: The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of color development is proportional to the enzyme activity. Calculate the percentage of inhibition and the IC₅₀ value for each compound.
An experimental workflow for the biological evaluation of these compounds is presented below.
Conclusion and Future Directions
This compound and its derivatives constitute a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis and the tunability of their physicochemical and pharmacological properties make them attractive scaffolds for the development of novel anti-inflammatory, analgesic, and neuroprotective agents.
While existing data on related structures are encouraging, a more systematic exploration of the structure-activity relationships of a wider range of this compound amides, esters, and other derivatives is warranted. Future research should focus on synthesizing and evaluating a diverse library of these compounds to obtain more comprehensive quantitative data on their inhibitory activities against COX and cholinesterase enzymes, as well as their efficacy in relevant in vivo models. Such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.
References
- 1. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and cholinesterase inhibition of cativic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of 3,4-Dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylbenzoic acid, a dicarboxylic acid derivative, is primarily recognized in the biological sphere as a metabolite derived from the environmental pollutant pseudocumene (1,2,4-trimethylbenzene) and as a product of microbial metabolism. While its direct, intrinsic biological roles in mammalian systems remain largely uncharacterized, its formation and degradation pathways offer valuable insights for toxicology, environmental microbiology, and bioremediation. This technical guide provides a comprehensive overview of the known biological context of this compound, detailing its metabolic fate in both mammalian and microbial systems. This document summarizes key quantitative data, outlines experimental methodologies for its detection and study, and visualizes the known metabolic pathways.
Introduction
This compound is a member of the benzoic acid family of organic compounds, characterized by a benzene ring substituted with a carboxyl group and two methyl groups at the 3 and 4 positions. Its presence in biological systems is predominantly as a xenobiotic metabolite. The primary source of exposure in mammals is through the biotransformation of pseudocumene, a component of various industrial solvents and fuels[1]. In the microbial world, it is an intermediate in the degradation of dimethylbenzoates by certain bacteria[2][3].
While extensive research on the biological activities of other benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), has revealed significant antioxidant, anti-inflammatory, and anti-cancer properties, similar intrinsic bioactivities for this compound have not been reported to date. Therefore, this guide focuses on its established role as a metabolite.
Mammalian Metabolism: A Product of Pseudocumene Biotransformation
In mammals, this compound is a significant urinary biomarker for exposure to pseudocumene[1]. Following inhalation or ingestion, pseudocumene undergoes metabolic transformation primarily in the liver. The metabolic process involves the oxidation of one of the methyl groups to a carboxylic acid, leading to the formation of dimethylbenzoic acid isomers, including this compound.
The concentration of this compound and its isomers in urine is directly correlated with the level of pseudocumene exposure. Studies in rats have shown that after repeated inhalation exposure, the metabolic transformation of pseudocumene leading to the production of this compound is more pronounced in the kidneys[1].
Quantitative Data on Pseudocumene Metabolism
The following table summarizes the kinetic parameters for the biotransformation of pseudocumene to its major dimethylbenzoic acid metabolites in rats.
| Metabolite | K_m_ (mg/L) | V_max_ (mg/h/kg) |
| This compound | 28 | 96 |
| 2,4-Dimethylbenzoic acid | 7 | 25 |
| 2,5-Dimethylbenzoic acid | 7 | 23 |
Table 1: Michaelis-Menten kinetic constants for the formation of dimethylbenzoic acid isomers from pseudocumene in rats.
Experimental Protocol: Analysis of Pseudocumene Metabolites in Rat Urine
The following is a generalized protocol for the determination of dimethylbenzoic acid isomers in urine, based on methods described in the literature.
Objective: To quantify the levels of this compound and other isomers in the urine of rats exposed to pseudocumene.
Materials:
-
Urine samples from exposed and control rats.
-
Internal standard (e.g., 5-methyl-2-isopropylphenol).
-
Sodium hydroxide (for hydrolysis).
-
Diethyl ether (for extraction).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: A known volume of urine is mixed with an internal standard.
-
Hydrolysis: The sample is subjected to alkaline hydrolysis with sodium hydroxide to release any conjugated forms of the metabolites.
-
Extraction: The hydrolyzed sample is acidified, and the dimethylbenzoic acids are extracted into an organic solvent such as diethyl ether.
-
Derivatization (Optional but common for GC analysis): The extracted acids may be derivatized to more volatile esters or silyl ethers to improve chromatographic separation and detection.
-
GC-MS Analysis: The prepared sample is injected into a GC-MS system. The compounds are separated based on their boiling points and retention times on the gas chromatography column and identified and quantified based on their mass spectra.
Expected Outcome: The concentration of this compound and its isomers in the urine samples can be determined and correlated with the exposure levels of pseudocumene.
Microbial Metabolism: Degradation of this compound
Certain soil bacteria have evolved pathways to utilize aromatic compounds like this compound as a sole source of carbon and energy. The bacterium Pseudomonas putida strain DMB has been shown to effectively degrade this compound[2][3].
The degradation pathway in P. putida is initiated by a dioxygenase attack on the aromatic ring, leading to a series of intermediates before the ring is cleaved.
Signaling and Degradation Pathway in Pseudomonas putida
The degradation of this compound by Pseudomonas putida proceeds through the formation of several key intermediates. The proposed initial steps involve the formation of 3,4-dimethylsalicylic acid and 3,4-dimethylphenol, which are then converted to 3,4-dimethylcatechol. The aromatic ring of 3,4-dimethylcatechol is then cleaved via a meta-cleavage pathway[2][3].
Experimental Protocol: Isolation and Identification of Bacterial Metabolites
The following protocol outlines the general steps for studying the bacterial metabolism of this compound.
Objective: To identify the metabolic intermediates produced during the degradation of this compound by Pseudomonas putida.
Materials:
-
Pseudomonas putida strain DMB.
-
Minimal salts medium.
-
This compound (as sole carbon source).
-
Culture flasks and incubator.
-
Organic solvents for extraction (e.g., ethyl acetate).
-
Analytical instruments: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Procedure:
-
Bacterial Culture: P. putida is grown in a minimal salts medium containing this compound as the sole carbon source.
-
Harvesting and Incubation: Bacterial cells are harvested by centrifugation, washed, and resuspended in a buffer. The cell suspension is then incubated with this compound.
-
Extraction of Metabolites: At various time points, aliquots of the culture supernatant are taken, acidified, and extracted with an organic solvent to isolate the metabolic intermediates.
-
Separation and Identification: The extracted compounds are separated using TLC or HPLC. The structure of the isolated metabolites is then determined using NMR and MS analysis.
Expected Outcome: Identification of key intermediates in the degradation pathway, such as 3,4-dimethylsalicylic acid, 3,4-dimethylphenol, and 3,4-dimethylcatechol, confirming the metabolic route.
Biological Role of Structurally Related Compounds: A Contextual Overview
While direct biological activity data for this compound is scarce, research on its structural analogs provides a valuable context for potential areas of investigation. It is crucial to reiterate that the following information pertains to different molecules and should not be directly extrapolated to this compound.
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
This closely related compound, which has hydroxyl groups instead of methyl groups at the 3 and 4 positions, has been extensively studied and exhibits a range of biological activities:
-
Antioxidant Activity: It is a potent free radical scavenger.
-
Anti-inflammatory Effects: It can modulate inflammatory pathways.
-
Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines through the activation of signaling pathways such as JNK/p38 MAPK[4].
References
- 1. cybra.lodz.pl [cybra.lodz.pl]
- 2. Initial steps in the degradation of this compound by Pseudomonas putida strain DMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of dimethylbenzoic acid isomers in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 3,4-Dimethylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4-Dimethylbenzoic acid is a valuable intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and polymers.[1] Its structure, featuring a benzoic acid with two methyl groups at the 3 and 4 positions, makes it a useful building block in organic synthesis.[1][2][3][4] In the pharmaceutical industry, it serves as an intermediate in the creation of active pharmaceutical ingredients (APIs).[1] This document provides a detailed protocol for the laboratory synthesis of this compound via the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 619-04-5 | [2][7][8] |
| Molecular Formula | C₉H₁₀O₂ | [2][8] |
| Molecular Weight | 150.17 g/mol | [2][9] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 140-144 °C | [9] |
| Synonyms | 1-Carboxy-3,4-dimethylbenzene, o-Xylene-4-carboxylic Acid | [2][8][9][10] |
Synthesis Protocol: Grignard Reaction
This protocol details the synthesis of this compound from 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene) via a Grignard reaction followed by carboxylation with carbon dioxide (dry ice).[6][11]
Materials and Reagents:
-
4-Bromo-1,2-dimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 6M
-
Sodium hydroxide (NaOH), 5% solution
-
Sodium sulfate (anhydrous)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and filter paper
-
Ice bath
Experimental Procedure
Part 1: Formation of the Grignard Reagent
-
Preparation: Ensure all glassware is oven-dried to be free of moisture, as Grignard reagents are highly sensitive to water.[6]
-
Initiation: To a round-bottom flask equipped with a magnetic stir bar, add magnesium turnings. Briefly heat the flask with a heat gun under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon) to ensure all moisture is removed.
-
Add a small crystal of iodine to the flask. The iodine acts as an initiator.[11]
-
In an addition funnel, prepare a solution of 4-bromo-1,2-dimethylbenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromo-1,2-dimethylbenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[12]
-
Formation: Once the reaction has started, add the remaining 4-bromo-1,2-dimethylbenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3,4-dimethylphenylmagnesium bromide.
Part 2: Carboxylation and Work-up
-
Carboxylation: Cool the flask containing the Grignard reagent in an ice bath. In a separate beaker, place an excess of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the dry ice with gentle stirring.[6][13] The Grignard reagent will react with the solid carbon dioxide to form a magnesium carboxylate salt.
-
Allow the excess dry ice to sublime.
-
Hydrolysis: Slowly add 6M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[12][13] This will form the crude this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Shake the funnel and allow the layers to separate. Collect the organic layer. The aqueous layer can be extracted again with diethyl ether to maximize the yield.
-
Washing: Wash the combined organic extracts with a 5% sodium hydroxide solution. This will convert the benzoic acid into its sodium salt, which is soluble in the aqueous layer, separating it from non-acidic organic impurities.[12]
-
Separate the aqueous layer containing the sodium 3,4-dimethylbenzoate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by adding 6M HCl until a precipitate (this compound) forms and the solution is acidic to litmus paper.[12][13]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[13] Wash the crystals with cold distilled water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals to obtain the final product.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere and in anhydrous conditions.
-
Diethyl ether is extremely volatile and flammable. Ensure there are no open flames or sparks in the laboratory.[13]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. hmdb.ca [hmdb.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mason.gmu.edu [mason.gmu.edu]
Applications of 3,4-Dimethylbenzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzoic acid (CAS No. 619-04-5) is a versatile aromatic carboxylic acid that serves as a crucial building block in various fields of organic synthesis.[1] Its unique structure, featuring a benzene ring substituted with a carboxyl group and two methyl groups at the 3 and 4 positions, imparts specific reactivity and solubility characteristics that make it a valuable intermediate.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fine chemicals, pharmaceuticals, agrochemicals, and advanced materials. The methyl-substituted benzene ring enhances lipophilicity, a desirable trait in the design of bioactive molecules with improved bioavailability.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [3][4] |
| Molecular Weight | 150.17 g/mol | [3][4] |
| Appearance | White to beige crystalline powder | |
| Melting Point | 163-165 °C | |
| Solubility | Soluble in ethanol, ether, and hot water. | |
| Purity | Typically ≥ 98% (HPLC) |
Key Synthetic Applications
The primary applications of this compound in organic synthesis stem from the reactivity of its carboxylic acid group. This group can be readily converted into more reactive intermediates, such as acyl chlorides, which then serve as precursors for a wide range of derivatives. The general workflow for the utilization of this compound is depicted below.
Caption: General synthetic workflow for the applications of this compound.
Application Notes and Protocols
Synthesis of 3,4-Dimethylbenzoyl Chloride: A Key Intermediate
The conversion of this compound to its acyl chloride is the first step in many of its synthetic applications, as it significantly enhances its reactivity.[5] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.
Experimental Protocol (Adapted from the synthesis of analogous benzoyl chlorides):
-
Materials: this compound, thionyl chloride (or oxalyl chloride), N,N-dimethylformamide (DMF, catalytic), and an inert solvent (e.g., dichloromethane (DCM) or benzene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in the chosen inert solvent.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-dimethylbenzoyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.
-
Quantitative Data for Analogous Acyl Chloride Syntheses:
| Carboxylic Acid | Chlorinating Agent | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride | Benzene | Pyridine | 2 h (reflux) | 100 | [6] |
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride | Benzene | - | 5 h (reflux) | ~95 | [7] |
| 3,4-Dichlorobenzoic Acid | Oxalyl Dichloride | DCM | DMF | 12 h (20 °C) | Not specified | [8] |
| 3,4-Diethylbenzoic Acid | Thionyl Chloride | DCM or Chloroform | DMF | Not specified | 85-90 | [9] |
Synthesis of N-Aryl-3,4-dimethylbenzamides: Precursors for Pharmaceuticals and Agrochemicals
N-Aryl amides are a common structural motif in many biologically active molecules. 3,4-Dimethylbenzoyl chloride is an excellent starting material for the synthesis of these compounds. The resulting amides can be further functionalized to create a diverse library of compounds for drug discovery and agrochemical research.
Experimental Protocol:
-
Materials: 3,4-Dimethylbenzoyl chloride, a substituted aniline (1.0 eq), a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq), and an inert solvent (e.g., DCM or THF).
-
Procedure:
-
Dissolve the substituted aniline and the base in the inert solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dimethylbenzoyl chloride (1.0 eq) in the same solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Analogous N-Aryl Amide Syntheses:
| Acyl Chloride | Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzoyl Chloride | Aniline | Pyridine | - | Not specified | Not specified | |
| 4-Methylbenzoyl Chloride | Aniline | - | DMSO | Not specified | 91 | [10] |
| 3-Methylbenzoyl Chloride | Aniline | - | DMSO | Not specified | 67 | [10] |
| 4-Chlorobenzoyl Chloride | Aniline | - | DMSO | Not specified | 71 | [10] |
Synthesis of 3,4-Dimethylbenzoate Esters: Building Blocks for Liquid Crystals and Polymers
Ester derivatives of this compound are valuable intermediates in the synthesis of thermotropic liquid crystals and specialty polymers. The presence of the two methyl groups can influence the mesomorphic properties of liquid crystals and enhance the thermal stability of polymers.
Experimental Protocol (Fischer Esterification):
-
Materials: this compound, an alcohol (e.g., methanol, ethanol, or a phenol), and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify by distillation or column chromatography.
-
Quantitative Data for Analogous Ester Syntheses:
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Veratric Acid | Methanol | Dicyclohexylcarbodiimide | 1-5 h (30-45 °C) | High | [11] |
| 4-Nitro-benzoic Acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | Not specified | 94.5 | [12] |
| 3-Hydroxy-4-methoxy benzoic acid | Methanol | Conc. H₂SO₄ | 6 h (reflux) | Not specified | [13] |
Friedel-Crafts Acylation: Synthesis of Aromatic Ketones
3,4-Dimethylbenzoyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3,4-dimethylbenzoyl group onto another aromatic ring. This is a powerful C-C bond-forming reaction for the synthesis of complex aromatic ketones, which can be intermediates for pharmaceuticals.
Caption: Simplified workflow for Friedel-Crafts acylation.
Experimental Protocol (General):
-
Materials: 3,4-Dimethylbenzoyl chloride, an activated aromatic compound (e.g., anisole, toluene), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, suspend the Lewis acid (1.1-1.3 eq) in an inert solvent (e.g., DCM or carbon disulfide) under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 3,4-dimethylbenzoyl chloride (1.0 eq) in the same solvent.
-
Add the aromatic substrate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by slowly pouring it onto crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent to yield the crude ketone.
-
Purify by recrystallization or column chromatography.
-
Quantitative Data for Analogous Friedel-Crafts Acylation:
| Acylating Agent | Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Acetic Anhydride | Ferrocene | H₃PO₄ | - | Hot water bath | Not specified | [8] |
| 4-Phenylbutanoyl Chloride | - | AlCl₃ | CS₂ | Reflux | 90 | [14] |
| 3-Phenylpropanoyl Chloride | - | AlCl₃ | CH₂Cl₂ | 0 °C - rt | 90 | [14] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to be readily converted into a reactive acyl chloride opens up a wide array of synthetic possibilities, leading to the formation of esters, amides, and ketones. These derivatives find significant applications in the development of pharmaceuticals, agrochemicals, liquid crystals, and polymers. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
- 6. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]
- 10. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
3,4-Dimethylbenzoic Acid: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry
Introduction
3,4-Dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its unique structural features, including a lipophilic dimethyl-substituted phenyl ring and a reactive carboxylic acid handle, make it an attractive starting material for the synthesis of diverse bioactive molecules. The incorporation of the 3,4-dimethylphenyl moiety can enhance a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile. This document provides an overview of the applications of this compound as a building block, along with generalized protocols for the synthesis of its derivatives and a summary of the biological activities of structurally related compounds.
Application Notes
The 3,4-dimethylbenzoyl scaffold is a key component in the design of various therapeutic agents. While specific blockbuster drugs directly citing this compound in their synthesis are not prominently featured in publicly available literature, its utility as a pharmaceutical intermediate is well-recognized.[1][2] The structural motif is found in compounds targeting a range of diseases. The dimethyl substitution pattern influences the electronic and steric properties of the molecule, which can be fine-tuned to optimize interactions with biological targets.
Derivatives of closely related benzoic acids have shown significant potential in several therapeutic areas:
-
Enzyme Inhibition: Benzoic acid derivatives are widely explored as enzyme inhibitors. For instance, substituted benzamides have been designed as potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy.[3][4]
-
Anticancer Activity: The benzamide functional group is a common feature in a variety of anticancer agents. By modifying the substituents on the phenyl ring, researchers can modulate the compound's cytotoxicity and selectivity for cancer cell lines.[3]
-
Neurological Disorders: Derivatives of benzoic acid have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. These compounds can act as multi-target agents, for example, by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.
Experimental Protocols
A common and versatile method for derivatizing this compound is through the formation of an amide or ester linkage. This typically involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.
Protocol 1: Synthesis of 3,4-Dimethylbenzoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the reaction mixture at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude 3,4-dimethylbenzoyl chloride can often be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-Substituted-3,4-dimethylbenzamides
This protocol outlines the synthesis of a library of benzamide derivatives from 3,4-dimethylbenzoyl chloride.
Materials:
-
3,4-Dimethylbenzoyl chloride
-
A variety of primary or secondary amines
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add a solution of 3,4-dimethylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-3,4-dimethylbenzamide.
Quantitative Data from Structurally Related Compounds
Table 1: Anticancer Activity of N-Substituted Benzamide Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| MS-275 (Entinostat) | Lead Compound | MCF-7 | 1.25 | [3] |
| Derivative 1 | 2-aminophenyl substitution | A549 | 0.87 | [3] |
| Derivative 2 | 2-aminophenyl substitution | K562 | 0.92 | [3] |
| Derivative 3 | 2-aminophenyl substitution | MDA-MB-231 | 1.15 | [3] |
Table 2: Cholinesterase Inhibitory Activity of Benzoic Acid Derivatives
| Compound ID | Target Enzyme | Kᵢ (nM) | Reference |
| Derivative 6c | hCA I | 33.00 ± 0.29 | [4] |
| Derivative 6e | hCA II | 18.78 ± 0.09 | [4] |
| Derivative 6f | AChE | 13.62 ± 0.21 | [4] |
Signaling Pathways
Derivatives of benzoic acid have been shown to modulate various signaling pathways implicated in disease. For example, histone deacetylase (HDAC) inhibitors, a class of compounds that includes substituted benzamides, play a critical role in epigenetic regulation. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound represents a versatile and valuable building block in medicinal chemistry. Its incorporation into drug candidates can confer favorable physicochemical and pharmacokinetic properties. While detailed public data on specific drugs derived from this starting material is limited, the broader class of substituted benzoic acids and their derivatives demonstrates significant therapeutic potential across various disease areas, including oncology and neurology. The straightforward derivatization of its carboxylic acid moiety allows for the facile generation of compound libraries for lead discovery and optimization. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the development of novel therapeutics.
References
Application Notes and Protocols for 3,4-Dimethylbenzoic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-dimethylbenzoic acid in the synthesis of high-performance aromatic polymers, including polyesters and polyamides. The inclusion of the 3,4-dimethylphenyl moiety in polymer backbones can enhance thermal stability, and mechanical properties, and influence solubility.
Application Notes
This compound can be utilized as a monomer in the synthesis of various polymers, primarily aromatic polyesters and polyamides. Its derivatives, such as 3,4-dimethylbenzoyl chloride, are often used in polycondensation reactions with aromatic diols and diamines to yield high-performance materials. The two methyl groups on the aromatic ring can increase the solubility of the resulting rigid polymers in organic solvents and affect the packing of polymer chains, thereby influencing their thermal and mechanical properties.
1.1. Aromatic Polyesters
Aromatic polyesters synthesized using this compound derivatives are expected to exhibit high thermal stability and good mechanical strength. The asymmetric nature of the 3,4-disubstituted monomer unit can disrupt chain packing, leading to amorphous or semi-crystalline polymers with improved processability compared to their more symmetrical counterparts.
1.2. Aromatic Polyamides (Aramids)
Incorporating this compound into polyamide chains can lead to aramids with enhanced solubility in organic solvents. This is a significant advantage for processing and fabricating films, fibers, and coatings. The methyl groups can also influence the glass transition temperature (Tg) and the degradation temperature of the polymer.
Experimental Protocols
The following are generalized protocols for the synthesis of aromatic polyesters and polyamides using 3,4-dimethylbenzoyl chloride, the acid chloride derivative of this compound. These protocols are based on established methods for the synthesis of aromatic polymers.
2.1. Synthesis of 3,4-Dimethylbenzoyl Chloride
The first step is the conversion of this compound to its more reactive acid chloride derivative.
-
Materials: this compound, Thionyl chloride (SOCl₂), Dry N,N-dimethylformamide (DMF) (catalytic amount), Dry toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride and a small amount of dry toluene.
-
Add a catalytic amount of dry DMF.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Distill off the excess thionyl chloride and toluene under reduced pressure.
-
Purify the resulting 3,4-dimethylbenzoyl chloride by vacuum distillation.
-
2.2. Protocol 1: Synthesis of an Aromatic Polyester via Solution Polycondensation
-
Materials: 3,4-Dimethylbenzoyl chloride, an aromatic diol (e.g., Bisphenol A), Pyridine, Dry N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diol in dry NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 3,4-dimethylbenzoyl chloride to the stirred solution.
-
Add pyridine as an acid acceptor to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter, wash the polymer thoroughly with methanol and water, and dry under vacuum at an elevated temperature.
-
2.3. Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
-
Materials: 3,4-Dimethylbenzoyl chloride, an aromatic diamine (e.g., 4,4'-oxydianiline), Dry N,N-dimethylacetamide (DMAc), Lithium chloride (LiCl).
-
Procedure:
-
In a dry, nitrogen-purged three-necked flask with a mechanical stirrer, dissolve the aromatic diamine in dry DMAc containing LiCl to enhance polymer solubility.
-
Cool the solution to 0°C.
-
Add finely powdered 3,4-dimethylbenzoyl chloride portion-wise to the stirred solution while maintaining the temperature between 0 and 5°C.
-
Continue stirring at this temperature for 2-4 hours and then at room temperature for an additional 12-24 hours.
-
Pour the resulting viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash extensively with methanol and water, and dry in a vacuum oven.
-
Data Presentation
The following tables summarize typical quantitative data for high-performance aromatic polyesters and polyamides. The values presented are representative of polymers containing substituted aromatic units and should be considered as expected ranges for polymers derived from this compound.
Table 1: Typical Molecular Weight and Polydispersity of Aromatic Polymers
| Polymer Type | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Aromatic Polyester | 25,000 - 60,000 | 50,000 - 120,000 | 1.8 - 2.5 |
| Aromatic Polyamide | 30,000 - 80,000 | 70,000 - 200,000 | 2.0 - 3.0 |
Table 2: Thermal Properties of Aromatic Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Aromatic Polyester | 180 - 250 | Often not observed (amorphous) or >300 | 400 - 500 |
| Aromatic Polyamide | 250 - 350 | >350 or does not melt | 450 - 550 |
Table 3: Mechanical Properties of Aromatic Polymer Films
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Aromatic Polyester | 80 - 120 | 2.5 - 4.0 | 5 - 15 |
| Aromatic Polyamide | 100 - 150 | 3.0 - 5.0 | 10 - 30 |
Mandatory Visualizations
Caption: Workflow for the synthesis of an aromatic polyester.
Caption: Workflow for the synthesis of an aromatic polyamide.
Caption: Role of this compound in polymer synthesis.
Application Notes and Protocols: 3,4-Dimethylbenzoic Acid as an Intermediate for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3,4-dimethylbenzoic acid as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The following sections outline the conversion of this compound to a key amine intermediate and its subsequent utilization in the synthesis of Riboflavin (Vitamin B2) and the agrochemical, Pendimethalin.
Section 1: Synthesis of 3,4-Dimethylaniline from this compound via Curtius Rearrangement
3,4-Dimethylaniline is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. A reliable method for its preparation from this compound is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the corresponding amine.
Experimental Protocol: Curtius Rearrangement
This protocol describes the conversion of this compound to 3,4-dimethylaniline. The reaction involves the formation of an acyl azide using diphenylphosphoryl azide (DPPA), followed by rearrangement to the isocyanate and subsequent hydrolysis.
Materials:
-
This compound
-
Toluene
-
Triethylamine (Et3N)
-
Diphenylphosphoryl azide (DPPA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Azide Formation and Rearrangement:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene.
-
To the stirred solution, add triethylamine (3.0 eq) followed by the dropwise addition of diphenylphosphoryl azide (1.5 eq) at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours to facilitate the Curtius rearrangement to the isocyanate.
-
-
Hydrolysis of the Isocyanate:
-
Cool the reaction mixture to room temperature.
-
Carefully add 2 M aqueous hydrochloric acid to the flask and stir vigorously for 1-2 hours to hydrolyze the isocyanate to the corresponding amine hydrochloride salt.
-
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with 1 M HCl.
-
Combine the aqueous layers and basify with a 2 M sodium hydroxide solution until a pH of >10 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,4-dimethylaniline.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,4-dimethylaniline.
-
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 150.17 | 1.0 |
| Triethylamine | 101.19 | 3.0 |
| Diphenylphosphoryl azide | 275.24 | 1.5 |
Note: The yield of this reaction is typically in the range of 70-85%, depending on the purity of the starting materials and reaction conditions.
Experimental Workflow
Caption: Workflow for the synthesis of 3,4-dimethylaniline.
Section 2: Application in API Synthesis
Synthesis of Riboflavin (Vitamin B2)
3,4-Dimethylaniline is a key starting material in the chemical synthesis of Riboflavin.[1] The synthesis involves the condensation of 3,4-dimethylaniline with D-ribose to form an intermediate which is then further elaborated to the final isoalloxazine ring structure of Riboflavin.
Experimental Protocol: Synthesis of Riboflavin
This multi-step synthesis begins with the reaction of 3,4-dimethylaniline and D-ribose.
Step 1: Synthesis of N-(3,4-Dimethylphenyl)-D-ribamine
-
Condensation:
-
A mixture of 3,4-dimethylaniline (1.0 eq) and D-ribose (1.1 eq) in methanol is heated at reflux for 4-6 hours.
-
The solvent is removed under reduced pressure to yield the crude riboside.
-
-
Reduction:
-
The crude riboside is dissolved in ethanol, and a Raney nickel catalyst is added.
-
The mixture is hydrogenated in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give N-(3,4-dimethylphenyl)-D-ribamine.
-
Step 2: Synthesis of Riboflavin
-
Azo Coupling:
-
N-(3,4-Dimethylphenyl)-D-ribamine is coupled with a diazonium salt (prepared from an appropriate aromatic amine) to form an azo compound.
-
-
Reduction and Cyclization:
-
The azo compound is reduced (e.g., with sodium dithionite) to form an aminophenyl-ribamine intermediate.
-
This intermediate is then condensed with alloxan in an acidic medium (e.g., acetic acid) and heated to form the isoalloxazine ring of Riboflavin.
-
-
Purification:
-
The crude Riboflavin is purified by recrystallization from a suitable solvent (e.g., water or acetic acid) to yield the final product as a yellow-orange solid.
-
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents (Step 1) |
| 3,4-Dimethylaniline | 121.18 | 1.0 |
| D-Ribose | 150.13 | 1.1 |
Note: The overall yield for the synthesis of Riboflavin from 3,4-dimethylaniline is a multi-step process with variable yields at each stage.
Synthetic Workflow
Caption: Synthetic pathway to Riboflavin.
Signaling Pathway
Riboflavin is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a wide variety of redox reactions in cellular metabolism. The biosynthesis of these coenzymes is a fundamental biological pathway.
Caption: Conversion of Riboflavin to FMN and FAD.
Synthesis of Pendimethalin
Pendimethalin is a dinitroaniline herbicide. Its synthesis from 3,4-dimethylaniline involves N-alkylation followed by dinitration.[2][3]
Experimental Protocol: Synthesis of Pendimethalin
Step 1: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline
-
Condensation:
-
In a reaction vessel, 3,4-dimethylaniline (1.0 eq) is condensed with diethyl ketone (1.2 eq) in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene.
-
The mixture is heated to reflux with azeotropic removal of water to form the corresponding Schiff base.
-
-
Reduction:
-
The crude Schiff base is then reduced to N-(1-ethylpropyl)-3,4-dimethylaniline. This can be achieved by catalytic hydrogenation (e.g., using a palladium catalyst under hydrogen pressure).
-
Step 2: Dinitration
-
Nitration:
-
N-(1-ethylpropyl)-3,4-dimethylaniline is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled, and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.
-
The reaction is stirred until the dinitration is complete.
-
-
Work-up and Purification:
-
The reaction mixture is carefully quenched with ice water.
-
The organic layer is separated, washed with water and a bicarbonate solution, dried, and concentrated.
-
The crude Pendimethalin is then purified by recrystallization to yield the final product.
-
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents (Step 1) |
| 3,4-Dimethylaniline | 121.18 | 1.0 |
| Diethyl ketone | 86.13 | 1.2 |
Note: Yields for each step can vary, with typical yields for the nitration step being in the range of 80-90%.
Synthetic Workflow
Caption: Synthetic pathway to Pendimethalin.
References
Application Notes and Protocols for the Quantification of 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3,4-Dimethylbenzoic acid in various sample matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below, accompanied by data presentation in structured tables and workflow visualizations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for the quantification of this compound in formulations and samples with relatively high concentrations. The principle involves separating the analyte on a reverse-phase column and detecting it based on its ultraviolet absorbance.
Experimental Protocol
a) Sample Preparation (Aqueous Samples):
-
Filter the sample through a 0.45 µm nylon membrane filter prior to injection.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
b) Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC or equivalent.[1]
-
Column: C18 column (e.g., Germini-C18, 50 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40 v/v).[1] Alternatively, acetonitrile and water with 0.1% formic or phosphoric acid can be used.[2][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 234 nm.[1]
-
Injection Volume: 20 µL.
c) Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table summarizes typical performance characteristics for the HPLC-UV analysis of benzoic acid derivatives. These values can be used as a benchmark for the analysis of this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.3 - 0.7 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.9 - 1.5 µg/mL[4][5] |
| Accuracy (Recovery) | 85 - 105%[4] |
| Precision (%RSD) | < 5%[4] |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex biological matrices like urine. The method typically requires derivatization to increase the volatility of the analyte.
Experimental Protocol
This protocol is adapted from a method for the analysis of dimethylbenzoic acids in urine.[6]
a) Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard (e.g., 3-Methoxy-4-methylbenzoic acid).[6]
-
Perform alkaline hydrolysis to liberate conjugated acids.[6]
-
Acidify the sample and extract with toluene.[6]
-
Evaporate the toluene extract to dryness.
-
Reconstitute the residue in a suitable solvent and add N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) for derivatization.[6]
-
Heat the mixture to complete the derivatization reaction.
b) GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass selective detector.[6]
-
Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector.[6]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for quantification.[6]
c) Calibration:
-
Prepare calibration standards in pooled blank urine.[6]
-
Process the standards using the same sample preparation and derivatization procedure as the unknown samples.[6]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Data Presentation
The following table presents performance data for the GC-MS analysis of dimethylbenzoic acids.
| Validation Parameter | Typical Performance |
| Intra-assay Repeatability (%RSD) | 4.0 - 6.0%[6] |
| Inter-day Repeatability (%RSD) | 1.3 - 4.3%[6] |
| Limit of Detection (LOD) | Method dependent, typically in the low µg/L range |
| Limit of Quantification (LOQ) | Method dependent, typically in the low µg/L range |
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, particularly in complex biological matrices like plasma at very low concentrations.
Experimental Protocol
a) Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.[7]
-
Liquid-Liquid Extraction: Alternatively, use a suitable organic solvent like ethyl acetate for extraction.[1]
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge for sample cleanup and concentration.
-
Evaporate the supernatant/extract and reconstitute in the mobile phase.
b) LC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer.[1]
-
Column: C18 column (e.g., 100 mm × 2.1 mm; 1.7 µm particle size).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM).[1] Monitor specific precursor-product ion transitions for this compound and its internal standard.
c) Calibration:
-
Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma).
-
Process the standards through the entire sample preparation procedure.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Data Presentation
The table below shows typical validation parameters for LC-MS/MS methods used for quantifying small molecules in biological fluids.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Sub-ng/mL to low ng/mL range[9] |
| Limit of Quantification (LOQ) | Low ng/mL range[9] |
| Accuracy (Recovery) | 85 - 115%[10] |
| Precision (%RSD) | < 15%[10] |
Experimental Workflow
References
- 1. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. pure.au.dk [pure.au.dk]
- 10. phcogres.com [phcogres.com]
Application Note: HPLC Analysis of 3,4-Dimethylbenzoic Acid
Introduction
3,4-Dimethylbenzoic acid is a key intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its unique structure, featuring two methyl groups on the benzene ring, makes it a valuable building block in the development of dyes, fragrances, agrochemicals, and polymers, where it can enhance thermal stability and mechanical properties. In the pharmaceutical industry, it is utilized in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are therefore essential for quality control, purity assessment, and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound.
This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control.
Principle of the Method
The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved by partitioning the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (water with phosphoric acid), which allows for the efficient elution and separation of the analyte. Detection is performed using a UV detector, as benzoic acid derivatives typically exhibit strong absorbance in the UV range.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size or similar).
-
Solvents: HPLC grade acetonitrile, and water.
-
Reagents: Phosphoric acid, analytical grade.
-
Standard: this compound reference standard (≥98% purity).
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
The following HPLC conditions can be used for the analysis of this compound:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
4. Method Validation Parameters (Representative Data)
The analytical method should be validated according to ICH guidelines. The following tables summarize representative data for key validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability | 50 | 0.9% |
| Intermediate Precision | 50 | 1.2% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 40 | 39.8 | 99.5% |
| 50 | 50.3 | 100.6% |
| 60 | 59.5 | 99.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Interrelationship of analytical method validation parameters.
Gas Chromatography Methods for the Analysis of 3,4-Dimethylbenzoic Acid: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of 3,4-Dimethylbenzoic acid using gas chromatography (GC). The methods described are intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a carboxylic acid that may be analyzed as a metabolite for exposure to trimethylbenzenes or as an impurity in pharmaceutical manufacturing. Gas chromatography is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds. However, due to the polarity and low volatility of carboxylic acids like this compound, derivatization is often required to improve chromatographic performance and achieve reliable quantification. This note details a validated GC-Mass Spectrometry (MS) method involving silylation.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound using a GC-MS method with silylation derivatization.
| Parameter | Value | Reference |
| Retention Index | ||
| Standard non-polar column | 1387 | [1] |
| Standard polar column | 2447 | [1] |
| Method Validation | (for a method analyzing dimethylbenzoic acid isomers in urine) | [2] |
| Intra-assay Repeatability (s rel) | 9.4% - 14.2% | [2] |
| Inter-day Repeatability (s rel) | 3.6% - 12.0% | [2] |
| Accuracy (Recovery rate) | 105% (at 20 mg/L) | [2] |
| Limit of Detection (LOD) | 400 µg/dm³ | [3] |
Experimental Protocols
Protocol 1: Determination of this compound in Urine by GC-MS after Silylation
This protocol is adapted from a method for the determination of dimethylbenzoic acid isomers in urine.[2]
1. Sample Preparation (Hydrolysis and Extraction)
-
To 1 mL of urine sample in a screw-capped vial, add 1 mL of 10 M sodium hydroxide.
-
Add a suitable internal standard. 3-Methoxy-4-methylbenzoic acid can be used.[2]
-
Seal the vial and heat at 100°C for 1 hour to hydrolyze conjugates.
-
Cool the sample to room temperature.
-
Acidify the sample to a pH < 2 with concentrated sulfuric acid.
-
Add 5 mL of toluene, cap the vial, and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic (toluene) layer to a clean tube.
2. Derivatization
-
Evaporate the toluene extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried residue.
-
Seal the vial and heat at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, operated in splitless mode
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion for 3,4-DMBA-TBDMS: m/z specific to the derivative
-
Qualifier ion(s) for 3,4-DMBA-TBDMS: m/z specific to the derivative
-
Derivatization Strategies for Carboxylic Acids
Direct analysis of free carboxylic acids by GC can lead to poor peak shape and low sensitivity due to their polarity.[4] Derivatization is a key step to convert the polar carboxyl group into a less polar, more volatile functional group.[5][6]
1. Silylation: This is a common and effective method for derivatizing active hydrogen-containing compounds like carboxylic acids.[4]
- Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2]
- Product: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters.[7] These derivatives are more volatile and thermally stable.
2. Alkylation (Esterification): This involves converting the carboxylic acid to its corresponding ester, typically a methyl ester.[4]
- Reagents:
- Boron trifluoride (BF3) in methanol or butanol.[5]
- Diazomethane (Note: highly toxic and explosive).[4]
- Dimethylformamide dialkyl acetals.[4]
The choice of derivatization reagent depends on the sample matrix, potential interferences, and the desired sensitivity.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound in urine.
Caption: Logic diagram illustrating the purpose and methods of derivatization for GC analysis.
References
- 1. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of dimethylbenzoic acid isomers in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. scispace.com [scispace.com]
- 6. gcms.cz [gcms.cz]
- 7. This compound, TMS derivative [webbook.nist.gov]
Application Notes and Protocols for 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for working with 3,4-Dimethylbenzoic acid. It is intended to supplement, not replace, institutional safety protocols and Material Safety Data Sheets (MSDS).
Introduction
This compound is a dimethylbenzoic acid with methyl groups at the 3 and 4 positions.[1][2] It is a versatile intermediate used in the synthesis of specialty chemicals, polymers, dyes, fragrances, agrochemicals, and pharmaceuticals.[3] While its toxicological properties have not been fully investigated, it is known to be an irritant.[4][5] Adherence to strict safety protocols is essential when handling this compound.
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][6][7][8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][6][8] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][6][8] |
| Acute toxicity, oral (less common) | 4 | H302: Harmful if swallowed[1] |
Signal Word: Warning[6]
Potential Health Effects: [5]
-
Ingestion: May cause irritation of the digestive tract.[4][5]
-
Inhalation: May cause respiratory tract irritation.[4][5][6]
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory to prevent exposure.
| PPE Type | Specifications |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][9] |
| Skin | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.[4][6] |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[10] |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6]
-
Avoid Dust Formation: Minimize dust generation and accumulation.[4]
-
Personal Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[9]
-
Clothing: Remove contaminated clothing and wash it before reuse.[4][6]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[6][7] Avoid ingestion and inhalation.[4][6]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][6] Store at room temperature.[10]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4][5] |
| Skin | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[4][5] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4][5] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][5] |
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4][5]
-
Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4][5]
-
Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5]
Accidental Release Measures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.
-
Spill Cleanup: Clean up spills immediately. Sweep up the material and place it into a suitable container for disposal.[4] Avoid generating dusty conditions.[4]
-
Ventilation: Provide ventilation.[4]
Caption: Logical flow for responding to an exposure incident.
Biological Metabolism
For researchers in drug development, it is noteworthy that in the bacterium Rhodococcus rhodochrous N75, this compound is a metabolite of dimethylbenzoate.[11] It is oxidized via the ortho-pathway, with 3,4-dimethylcatechol as an intermediate.[12] Understanding such metabolic pathways can be relevant in the context of environmental fate and microbial degradation studies.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
References
- 1. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 619-04-5 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound(619-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Reaction Mechanisms Involving 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its structural features, including the carboxylic acid group and the dimethyl-substituted benzene ring, allow for diverse chemical transformations, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and polymers.[2][3] These application notes provide detailed insights into the key reaction mechanisms involving this compound, including its synthesis and subsequent derivatization. The protocols provided herein are intended to serve as a guide for laboratory synthesis and further investigation.
I. Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from o-xylene:
-
Friedel-Crafts Acylation of o-Xylene: This reaction introduces an acetyl group onto the o-xylene ring to form 3,4-dimethylacetophenone.
-
Haloform Reaction of 3,4-Dimethylacetophenone: The methyl ketone is then oxidized to a carboxylate, which upon acidification yields this compound.
A. Reaction Mechanisms
1. Friedel-Crafts Acylation of o-Xylene
The Friedel-Crafts acylation of o-xylene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism. The reaction yields a single major product, 3,4-dimethylacetophenone, due to the directing effects of the two methyl groups.[4][5]
The mechanism involves the following steps:
-
Formation of the Acylium Ion: Acetyl chloride reacts with aluminum chloride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the acylium ion. The two methyl groups are ortho, para-directing and activating. The incoming acyl group will preferentially add to the less sterically hindered position that is activated by both methyl groups, which is the para position to one methyl group and ortho to the other.
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring, yielding 3,4-dimethylacetophenone and regenerating the catalyst.
2. Haloform Reaction of 3,4-Dimethylacetophenone
The haloform reaction converts a methyl ketone into a carboxylate and a haloform (CHX₃, where X is a halogen).[6][7] The reaction is typically carried out using a halogen (e.g., bromine or chlorine in the form of sodium hypohalite) in a basic solution.[1][8]
The mechanism proceeds as follows:
-
Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from the methyl group of the ketone to form an enolate ion.
-
Halogenation: The enolate ion acts as a nucleophile and attacks the halogen (e.g., Br₂), leading to the formation of an α-haloketone. This step is repeated twice more to form a trihalomethyl ketone.
-
Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon of the trihalomethyl ketone, forming a tetrahedral intermediate.
-
Cleavage: The carbonyl group reforms, and the trihalomethyl anion (a good leaving group due to the electron-withdrawing halogens) is eliminated.
-
Acid-Base Reaction: The trihalomethyl anion is a strong base and deprotonates the newly formed carboxylic acid to give a carboxylate salt and the haloform.
-
Acidification: Subsequent acidification of the carboxylate salt yields the final this compound.
B. Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylacetophenone via Friedel-Crafts Acylation
-
Materials: o-Xylene, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄), Ice.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in CH₂Cl₂ and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
Add o-xylene dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain crude 3,4-dimethylacetophenone.
-
The product can be purified by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Haloform Reaction
-
Materials: 3,4-Dimethylacetophenone, Sodium hydroxide (NaOH), Bromine (Br₂) or household bleach (NaOCl solution), Sodium sulfite (Na₂SO₃) (if using bleach), Diethyl ether, Hydrochloric acid (HCl), Ice.
-
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide. Alternatively, use commercial bleach (sodium hypochlorite solution).
-
Add 3,4-dimethylacetophenone to the hypohalite solution.
-
Heat the mixture in a water bath (around 75 °C) with vigorous stirring for 20-30 minutes.[1]
-
If using bleach, add a small amount of sodium sulfite to destroy any excess hypochlorite.[1]
-
Cool the reaction mixture and extract with diethyl ether to remove any unreacted starting material and the bromoform byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is below 3.[1]
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The product can be recrystallized from ethanol or water for further purification.
-
C. Data Presentation
| Reaction Step | Starting Material | Reagents | Product | Typical Yield | Reference |
| Friedel-Crafts Acylation | o-Xylene | Acetyl chloride, AlCl₃ | 3,4-Dimethylacetophenone | High | [4] |
| Haloform Reaction | 3,4-Dimethylacetophenone | NaOH, Br₂ (or NaOCl) | This compound | Good | [1][6] |
Note: Specific yield percentages can vary depending on reaction scale and optimization of conditions.
II. Reactions of this compound
The carboxylic acid functionality of this compound allows for a variety of important chemical transformations, including esterification and amidation.
A. Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Using an excess of the alcohol or removing water as it is formed can drive the equilibrium towards the product.[9]
Mechanism:
-
Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Protocol 3: Synthesis of Ethyl 3,4-Dimethylbenzoate
-
Materials: this compound, Ethanol (absolute), Concentrated Sulfuric Acid (H₂SO₄), Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄), Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours (monitor by TLC).
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude ethyl 3,4-dimethylbenzoate.
-
The product can be purified by distillation.
-
B. Amide Synthesis
Amides can be synthesized from this compound by a two-step process involving the initial conversion to a more reactive acyl chloride.
1. Formation of 3,4-Dimethylbenzoyl Chloride
Carboxylic acids can be converted to acyl chlorides using thionyl chloride (SOCl₂).
Mechanism:
-
The carboxylic acid attacks the sulfur atom of thionyl chloride.
-
A chloride ion is eliminated and then attacks the carbonyl carbon.
-
The intermediate decomposes to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).
Protocol 4: Synthesis of 3,4-Dimethylbenzoyl Chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), Dry benzene or toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in dry benzene or toluene.
-
Add an excess of thionyl chloride.
-
Reflux the mixture for several hours until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3,4-dimethylbenzoyl chloride, which can be used directly or purified by vacuum distillation.
-
2. Amide Formation from 3,4-Dimethylbenzoyl Chloride
The resulting 3,4-dimethylbenzoyl chloride is a highly reactive acylating agent that readily reacts with primary or secondary amines to form the corresponding amides.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Elimination of Chloride: The carbonyl group reforms, and the chloride ion is eliminated.
-
Deprotonation: A base (often a second equivalent of the amine or an added non-nucleophilic base) removes the proton from the nitrogen to give the final amide product.
Protocol 5: Synthesis of N-substituted 3,4-Dimethylbenzamide
-
Materials: 3,4-Dimethylbenzoyl chloride, Primary or secondary amine, Pyridine or triethylamine, Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl) solution, Sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve the amine and a non-nucleophilic base like pyridine or triethylamine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3,4-dimethylbenzoyl chloride in dichloromethane.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute HCl solution, water, NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude amide.
-
The product can be purified by recrystallization or column chromatography.
-
D. Data Presentation
| Reaction | Reactants | Product | Typical Yield | Reference |
| Fischer Esterification | This compound, Ethanol | Ethyl 3,4-dimethylbenzoate | >90% (for similar benzoic acids) | [9] |
| Acyl Chloride Formation | This compound, SOCl₂ | 3,4-Dimethylbenzoyl chloride | High | [1] |
| Amide Formation | 3,4-Dimethylbenzoyl chloride, Amine | N-substituted 3,4-dimethylbenzamide | High | [10] |
III. Biological and Pharmacological Relevance
While this compound itself is primarily used as a synthetic intermediate, its derivatives have been investigated for various biological activities. Benzoic acid derivatives, in general, are known to possess a wide range of pharmacological properties.
Some studies have explored the antimicrobial properties of benzoic acid derivatives. For instance, various substituted benzoic acids and their esters have been tested against common pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy. While specific MIC values for this compound and its simple esters are not widely reported in the searched literature, related phenolic acids and their esters have shown activity in the mM range against bacteria and fungi.[5] Further screening of this compound derivatives against a panel of microbes could reveal potential applications in this area.
There is currently limited information available in the public domain regarding the specific interaction of this compound or its simple derivatives with signaling pathways or their IC₅₀/Kᵢ values against specific biological targets. However, its role as a scaffold in the synthesis of more complex, biologically active molecules is well-established.[2] Drug development professionals can utilize the synthetic routes described herein to generate libraries of this compound derivatives for screening in various biological assays to identify novel therapeutic agents.
IV. Visualizations
Caption: Synthesis pathway of this compound.
Caption: Mechanism of Fischer Esterification.
Caption: Workflow for Amide Synthesis.
References
- 1. webassign.net [webassign.net]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com [chegg.com]
- 5. Answered: Friedel–Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride yields a single product, different for each xylene… | bartleby [bartleby.com]
- 6. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Dimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Dimethylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound, offering potential causes and solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization | ||
| Oily precipitate forms instead of crystals. | The solvent may be too nonpolar, or the solution is supersaturated and cooled too quickly. The presence of certain impurities can also inhibit crystallization. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. If oiling out persists, gently reheat the solution to dissolve the oil, add a small amount of a slightly more polar solvent, and allow it to cool slowly. |
| Low recovery of purified product. | Too much solvent was used during recrystallization, leading to significant product loss in the mother liquor. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Preheat the filtration apparatus (funnel and filter paper) before hot filtration to prevent the product from crystallizing prematurely. |
| Crystals are colored or appear impure after recrystallization. | Insoluble impurities were not fully removed. Colored impurities are co-precipitating with the product. The cooling process was too rapid, trapping impurities within the crystal lattice. | Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary. |
| Acid-Base Extraction | ||
| Emulsion formation between aqueous and organic layers. | Vigorous shaking of the separatory funnel. High concentration of the crude product. | Allow the separatory funnel to stand undisturbed to allow the layers to separate. Gently swirl or invert the funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Incomplete precipitation of this compound upon acidification. | The pH of the aqueous solution is not low enough to fully protonate the carboxylate. The concentration of the product in the aqueous phase is too low. | Add acid dropwise while monitoring the pH with a pH meter or pH paper until the pH is well below the pKa of this compound (typically pH < 4). If the product concentration is low, consider partial evaporation of the solvent before acidification, or perform multiple extractions to concentrate the product. |
| The precipitate is sticky or difficult to filter. | The product is precipitating as a fine, amorphous solid instead of a crystalline one. | Cool the solution in an ice bath for a longer period to encourage crystal growth. Gently stir the solution during precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 3,4-dimethylacetophenone or other precursors), byproducts from the oxidation reaction (such as partially oxidized intermediates), and residual solvents from the synthesis. The exact impurities will depend on the synthetic route used.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Based on its polarity, suitable solvents could include ethanol, methanol, or a mixed solvent system like ethanol/water or acetic acid/water. A small-scale solubility test is always recommended to determine the optimal solvent or solvent mixture. This compound is slightly soluble in boiling water and almost insoluble in cold water. It is readily soluble in methanol and ethanol.
Q3: How can I confirm the purity of my this compound after purification?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 165-168 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of any impurities.
Q4: Can I use column chromatography to purify crude this compound?
A4: Yes, column chromatography is a viable purification technique. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired this compound.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel with filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. This will deprotonate the this compound, forming the water-soluble sodium 3,4-dimethylbenzoate.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH < 4). The pure this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Visualized Workflows
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Logical workflow for acid-base extraction of this compound.
Technical Support Center: Synthesis of 3,4-Dimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Grignard reaction and the oxidation of p-xylene.
Grignard Reaction Route
Starting Material: 4-Bromo-1,2-dimethylbenzene
Issue 1: Low or No Yield of this compound
Possible Cause: Deactivation of the Grignard reagent.
Troubleshooting Steps:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents (e.g., diethyl ether or THF) and ensure the starting materials are dry. Even trace amounts of water will protonate the Grignard reagent, forming 1,2-dimethylbenzene and reducing the yield of the desired carboxylic acid.[1]
-
Impure Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[1][2]
-
Reaction Initiation Failure: Sometimes the reaction has a long induction period. Gentle warming or sonication can help initiate the reaction. Once started, the reaction is typically exothermic and may require cooling to maintain a steady rate.[1]
Issue 2: Presence of a High-Boiling, Non-Polar Impurity in the Final Product
Possible Cause: Formation of a biphenyl side product (3,3',4,4'-Tetramethylbiphenyl).
Troubleshooting Steps:
-
Control Reaction Temperature: The formation of the biphenyl byproduct is favored at higher temperatures. Maintain a gentle reflux and avoid overheating the reaction mixture.[3][4]
-
Slow Addition of Alkyl Halide: Add the solution of 4-bromo-1,2-dimethylbenzene to the magnesium turnings slowly and dropwise. This ensures that the concentration of the alkyl halide in the reaction mixture remains low, minimizing the coupling reaction with the already formed Grignard reagent.[4][5]
Oxidation of p-Xylene Route
Starting Material: p-Xylene
Issue 1: Incomplete Oxidation and Presence of Multiple Intermediates
Possible Cause: Insufficient reaction time, temperature, or oxidant concentration.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The oxidation of p-xylene to this compound proceeds through several intermediates, including p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde (4-CBA).[6][7] To drive the reaction to completion, ensure adequate reaction time and optimal temperature. The specific conditions will depend on the catalytic system used. For example, in the Amoco process, temperatures of 175–225 °C and pressures of 15–30 bar are used.[8][9]
-
Catalyst and Promoter Concentration: The concentration of the catalyst (often cobalt and manganese salts) and any promoters (like bromide ions) is crucial. Ensure the correct catalytic loading to facilitate the complete oxidation of all intermediates.[6]
Issue 2: Product Contamination with Colored Impurities
Possible Cause: Formation of phenol derivatives or brominated compounds.
Troubleshooting Steps:
-
Control Bromide Concentration: While bromide can act as a promoter, excessive amounts can lead to the formation of brominated impurities.[10] Optimize the bromide concentration to balance catalytic activity and byproduct formation.
-
Purification: Crude terephthalic acid (a related compound) is often colored due to impurities.[8] Purification of the final product through recrystallization is often necessary to remove colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Grignard synthesis of this compound and how can I minimize it?
A1: The most common side product is 3,3',4,4'-tetramethylbiphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromo-1,2-dimethylbenzene.[3][4] To minimize its formation, you should add the 4-bromo-1,2-dimethylbenzene solution slowly to the magnesium turnings to keep its concentration low and maintain a controlled, gentle reflux temperature.[4][5]
Q2: My Grignard reaction is not starting. What should I do?
A2: First, ensure that all your glassware and reagents are scrupulously dry, as Grignard reagents are extremely sensitive to moisture.[1] If dryness is not the issue, the magnesium may be coated with an inactive oxide layer. You can try to activate it by adding a small iodine crystal, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a dry stirring rod to expose a fresh surface. Gentle heating can also help initiate the reaction.[1][2]
Q3: In the oxidation of p-xylene, I am isolating a mixture of carboxylic acids. How can I improve the selectivity for this compound?
A3: The oxidation of p-xylene proceeds through several intermediate carboxylic acids, such as p-toluic acid and 4-carboxybenzaldehyde.[6][7] To improve the yield of the desired dicarboxylic acid, it is crucial to ensure the reaction goes to completion. This can be achieved by optimizing the reaction time, temperature, pressure, and the concentrations of the catalyst and oxidant. Monitoring the reaction by techniques like TLC or HPLC can help determine the optimal reaction time.
Q4: Are there any common impurities I should be aware of when synthesizing this compound via p-xylene oxidation?
A4: Yes, besides the intermediate oxidation products (p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde), you should be aware of the potential for forming trace amounts of phenol derivatives and, if using a bromide-containing catalyst system, brominated aromatic compounds.[10] These impurities can affect the color and purity of your final product.
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Synthetic Route | Common Side Product/Impurity | Chemical Structure | Reason for Formation | Mitigation Strategy |
| Grignard Reaction | 1,2-Dimethylbenzene | C₈H₁₀ | Reaction of the Grignard reagent with trace amounts of water or other protic species. | Use anhydrous solvents and oven-dried glassware. |
| 3,3',4,4'-Tetramethylbiphenyl | C₁₆H₁₈ | Coupling reaction between the Grignard reagent and unreacted 4-bromo-1,2-dimethylbenzene.[3] | Slow addition of the alkyl halide; maintain a low reaction temperature.[4] | |
| Oxidation of p-Xylene | p-Toluic acid | C₈H₈O₂ | Incomplete oxidation of one of the methyl groups of p-xylene.[6] | Optimize reaction time, temperature, and catalyst concentration to drive the reaction to completion. |
| 4-Carboxybenzaldehyde (4-CBA) | C₈H₆O₃ | Incomplete oxidation of the second methyl group.[7] | Ensure sufficient oxidant and catalyst activity. | |
| Phenolic derivatives | Varies | Side reactions at high temperatures.[10] | Careful control of reaction temperature. | |
| Brominated compounds | Varies | Reaction with bromide promoters in the catalytic system.[10] | Optimize the concentration of the bromide promoter. |
Experimental Protocols
Key Experiment: Grignard Synthesis of this compound
Objective: To synthesize this compound from 4-bromo-1,2-dimethylbenzene via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Anhydrous diethyl ether or THF
-
4-Bromo-1,2-dimethylbenzene
-
Dry ice (solid carbon dioxide)
-
6M Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine if necessary to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethylbenzene in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Isolation:
-
Slowly add 6M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer containing the sodium 3,4-dimethylbenzoate.
-
Acidify the aqueous layer with 6M HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
-
Mandatory Visualization
Caption: Synthetic pathways for this compound and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 3,4-Dimethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the esterification of 3,4-dimethylbenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in Fischer esterification are a common challenge, primarily due to the reversible nature of the reaction. Here are the likely causes and corresponding solutions:
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To shift the equilibrium towards the product side (Le Châtelier's Principle), you can:
-
Use an excess of one reactant: Typically, the alcohol (e.g., methanol) is used in large excess as it can also serve as the solvent.[1][2]
-
Remove water: As a product, the removal of water will drive the reaction forward. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene, or by adding a drying agent to the reaction mixture.
-
-
Insufficient Catalyst Activity: The acid catalyst may not be active enough or may have been deactivated.
-
Increase catalyst loading: Ensure an adequate amount of catalyst is used. For strong mineral acids like sulfuric acid, a catalytic amount is usually sufficient.[3]
-
Check catalyst quality: If using a solid acid catalyst, ensure it has been properly activated and stored, as they can absorb moisture from the air, which reduces their activity.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Ensure the reaction is heated sufficiently, typically to the reflux temperature of the alcohol being used.[1] For methanol, this is around 65°C.
-
Q2: The esterification reaction is proceeding very slowly. How can I increase the reaction rate?
A2: Slow reaction rates can be addressed by:
-
Increasing the Temperature: Higher temperatures generally lead to faster reaction rates. However, be mindful of the boiling points of your reactants and the potential for side reactions at elevated temperatures.
-
Increasing Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the reaction. However, excessive amounts can lead to side reactions like dehydration of the alcohol or charring.
-
Choosing a More Effective Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.[4] For substrates that are sensitive to strong acids, solid acid catalysts such as modified montmorillonite K10 or certain metal oxides can be good alternatives.[5][6]
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A potential side reaction in acid-catalyzed esterification, especially at higher temperatures, is the formation of ethers from the alcohol. To minimize this:
-
Control the reaction temperature: Avoid excessively high temperatures.
-
Use a milder catalyst: If ether formation is significant, consider using a less harsh catalyst.
Q4: I am having difficulty with the work-up and purification of my methyl 3,4-dimethylbenzoate.
A4: Common work-up issues include:
-
Emulsion formation during extraction: This can occur when washing the organic layer with a basic solution to neutralize the acid catalyst. To break the emulsion, you can add a saturated solution of sodium chloride (brine).
-
Product solubility in the aqueous layer: If a short-chain alcohol like methanol was used in large excess, the resulting ester might have some solubility in the aqueous wash. Using brine for washing can reduce this.
-
Incomplete removal of unreacted carboxylic acid: Ensure thorough washing with a mild base like sodium bicarbonate solution to remove any remaining this compound. The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum of the product can confirm its removal.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer esterification of this compound?
A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves:
-
Protonation of the carbonyl oxygen of the this compound by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol (e.g., methanol) on the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of water as a leaving group, forming a protonated ester.
-
Deprotonation to yield the final ester product, methyl 3,4-dimethylbenzoate, and regeneration of the acid catalyst.[3]
Q2: What are the most common catalysts for the esterification of substituted benzoic acids?
A2: The most common catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] Solid acid catalysts, like acidic ion-exchange resins (e.g., Amberlyst 15) and modified clays (e.g., phosphoric acid-treated Montmorillonite K10), are also used as they can be easily recovered and reused.[6][7] In some cases, Lewis acids or reagents like dicyclohexylcarbodiimide (DCC) can be employed, particularly under milder conditions.[8]
Q3: Does the presence of two methyl groups on the benzoic acid ring affect the esterification reaction?
A3: The two methyl groups at the 3- and 4-positions are electron-donating. This slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoic acid. However, this electronic effect is generally not strong enough to significantly hinder the reaction under standard Fischer esterification conditions. The substitution is not at the ortho positions, so steric hindrance is not a major concern.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): By spotting the reaction mixture alongside the starting material (this compound), the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot can be observed.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative analysis of the conversion of the starting material to the product.[1]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the C=O stretch of the ester (around 1730 cm⁻¹) can indicate the progress of the reaction.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| This compound | 1 equivalent | The limiting reagent. |
| Alcohol (e.g., Methanol) | 5-20 equivalents (often used as solvent) | Using a large excess of the alcohol drives the equilibrium towards the product.[1] |
| Catalyst | ||
| Concentrated H₂SO₄ | 0.05 - 0.2 equivalents | A common and effective catalyst.[3] |
| p-Toluenesulfonic Acid | 0.05 - 0.2 equivalents | A solid catalyst that is easier to handle than sulfuric acid.[4] |
| Solid Acid Catalysts | 10-20 wt% of the carboxylic acid | Can be filtered off and potentially reused.[6] |
| Reaction Conditions | ||
| Temperature | Reflux temperature of the alcohol (e.g., ~65°C for methanol) | Ensures a reasonable reaction rate. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Atmosphere | Air (or inert atmosphere for sensitive substrates) | Generally, the reaction is not air-sensitive. |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl ether, Ethyl acetate, or Dichloromethane | To isolate the ester from the aqueous phase. |
| Neutralizing Agent | Saturated NaHCO₃ or Na₂CO₃ solution | To remove the acid catalyst and unreacted carboxylic acid. |
| Purification Method | Column chromatography or distillation | Depending on the purity requirements and the physical properties of the ester. Methyl 3,4-dimethylbenzoate is a solid at room temperature.[9] |
Experimental Protocols
General Protocol for the Fischer Esterification of this compound with Methanol
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq). Methanol often serves as the solvent.
-
With stirring, carefully add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄).
-
Add a magnetic stir bar and attach a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.
-
Allow the reaction to proceed with stirring for 2-8 hours. Monitor the reaction's progress using TLC.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Transfer the residue to a separatory funnel.
-
Add an organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the ester.
-
Add saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted this compound. Be cautious of CO₂ evolution.
-
Separate the aqueous layer.
-
Wash the organic layer with water, followed by a wash with brine to remove residual water-soluble impurities.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude methyl 3,4-dimethylbenzoate.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.
-
Mandatory Visualization
Caption: General experimental workflow for the esterification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ijstr.org [ijstr.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. Methyl 3,4-dimethylbenzoate CAS#: 38404-42-1 [amp.chemicalbook.com]
Technical Support Center: 3,4-Dimethylbenzoic Acid Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-Dimethylbenzoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in water. The reported solubility is approximately 129.2 mg/L at an unspecified temperature.[1] Its low aqueous solubility is attributed to the hydrophobic nature of the dimethyl-substituted benzene ring.
Q2: How does pH affect the solubility of this compound?
The aqueous solubility of this compound is highly dependent on pH. As a carboxylic acid, it exists in two forms in aqueous solution: the protonated (less soluble) form and the deprotonated (more soluble) carboxylate salt form. The equilibrium between these two forms is governed by its pKa, which is predicted to be approximately 4.44.[1]
-
At pH values below the pKa (pH < 4.44): The protonated, uncharged form of the acid predominates, leading to low solubility.
-
At pH values above the pKa (pH > 4.44): The deprotonated, charged carboxylate form becomes more prevalent. This ionic form has significantly higher aqueous solubility.
Therefore, increasing the pH of the aqueous solution above 4.44 will substantially increase the solubility of this compound.
Q3: How does temperature affect the solubility of this compound?
Q4: What are the common challenges when preparing aqueous solutions of this compound?
The primary challenge is its low intrinsic solubility in neutral or acidic aqueous solutions. Researchers often encounter the following issues:
-
Difficulty in dissolving the compound: The solid may not fully dissolve, leading to a cloudy suspension instead of a clear solution.
-
Precipitation upon standing or temperature change: A seemingly dissolved solution may precipitate over time or if the temperature decreases.
-
Precipitation when mixing with other aqueous solutions: Adding a stock solution of this compound (often in an organic solvent) to an aqueous buffer can cause it to precipitate if the final concentration exceeds its solubility at the final pH and solvent composition.
Troubleshooting Guides
Issue 1: The compound does not dissolve in my aqueous buffer.
-
Verify the pH of your buffer: Ensure the pH of your aqueous solution is at least 1.5 to 2 units above the pKa of this compound (i.e., pH > 6). At this pH, the more soluble carboxylate form will be predominant.
-
Use a basic solution for initial dissolution: Dissolve the compound in a dilute basic solution, such as 0.1 M NaOH, and then adjust the pH downwards carefully with an acid (e.g., HCl) to your desired final pH. Be cautious as precipitation may occur if the pH drops below the effective solubility limit.
-
Gentle heating and agitation: Heating the solution while stirring can help increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures.
-
Sonication: Using a sonicator can help break up aggregates and enhance dissolution.
-
Use of co-solvents: If your experimental system allows, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol, and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Issue 2: The compound precipitates out of solution over time.
-
Check for pH stability: The pH of your buffered solution might be changing over time (e.g., due to CO2 absorption from the air). Re-measure and, if necessary, re-adjust the pH.
-
Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. This is an unstable state, and the compound will tend to precipitate. Try preparing the solution at a slightly lower concentration.
-
Temperature fluctuations: If the solution was prepared at an elevated temperature, precipitation can occur upon cooling to room temperature or lower. Store the solution at the temperature of its intended use.
Issue 3: The compound precipitates when my stock solution is added to the aqueous medium.
-
Reduce the concentration of the stock solution: A highly concentrated stock solution will lead to a high local concentration upon addition to the aqueous medium, which can cause immediate precipitation.
-
Slow addition with vigorous stirring: Add the stock solution dropwise to the vigorously stirred aqueous medium. This helps in rapid dispersion and prevents localized high concentrations.
-
Increase the final volume: By increasing the total volume of the aqueous medium, you lower the final concentration of the compound, which might be sufficient to keep it in solution.
-
Pre-warm the aqueous medium: Gently warming the aqueous medium before adding the stock solution can sometimes help, but be cautious about temperature-sensitive components in your medium.
Data Presentation
Table 1: Predicted pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Predominant Species | Predicted Solubility (mg/L) |
| 2.0 | R-COOH | ~130 |
| 3.0 | R-COOH | ~135 |
| 4.0 | R-COOH / R-COO⁻ | ~250 |
| 5.0 | R-COO⁻ / R-COOH | ~1300 |
| 6.0 | R-COO⁻ | > 5000 |
| 7.0 | R-COO⁻ | > 10000 |
| 8.0 | R-COO⁻ | > 10000 |
Disclaimer: The solubility values in this table are hypothetical and calculated based on the Henderson-Hasselbalch equation and the predicted pKa. They are intended to illustrate the expected trend. Actual solubility should be determined experimentally.
Table 2: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | 129.2 mg/L (temperature not specified) | [1] |
| Dimethyl Sulfoxide (DMSO) | 88 mg/mL |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol describes a general method for determining the aqueous solubility of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
Methodology:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container.
-
Place the container in a shaking incubator at the desired temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Effect of pH on the form and solubility of this compound.
References
Troubleshooting peak tailing in HPLC of 3,4-Dimethylbenzoic acid
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of 3,4-Dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1] This asymmetry indicates potential issues with the separation, which can compromise resolution and lead to inaccurate quantification.[1][2] The degree of tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1 indicating tailing. Many methods require a tailing factor of less than 2 for acceptance.[3][4]
Q2: What are the common causes of peak tailing for an acidic compound like this compound?
A2: Peak tailing for acidic compounds often stems from several factors. A primary cause is secondary interactions between the analyte and the stationary phase.[5] This can happen if residual silanol groups on the silica-based column packing are ionized and interact with the analyte.[6] Other significant causes include improper mobile phase pH, low buffer strength, column contamination or degradation, sample overload, and issues with the HPLC system itself, such as extra-column volume.[2][5][7]
Q3: How does mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is critical for controlling the peak shape of ionizable compounds like this compound. This compound has a carboxylic acid group and will exist in an equilibrium between its neutral (protonated) and anionic (deprotonated) forms. If the mobile phase pH is close to the compound's pKa, both forms can exist simultaneously, leading to multiple retention interactions and causing peak tailing.[7] To ensure a sharp, symmetrical peak, the pH should be adjusted to keep the analyte in a single ionic state. For an acidic compound, this means setting the mobile phase pH at least 1.5 to 2 units below its pKa.[2]
Q4: What are "secondary interactions" and why are they a problem?
A4: In reversed-phase HPLC, the primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase (e.g., C18). However, secondary interactions can also occur, which are typically unwanted polar or ionic interactions.[6][8] For silica-based columns, the surface contains silanol groups (Si-OH).[9][10] These groups can be acidic and, if ionized (negatively charged), can interact strongly with polar or charged analytes, causing delayed elution and peak tailing.[1][6] Modern, high-purity, end-capped columns are designed to minimize these accessible silanol groups to improve peak shape for polar and ionizable compounds.[1][9]
Troubleshooting Guide for Peak Tailing
This guide follows a systematic, question-based approach to identify and resolve the root cause of peak tailing for this compound.
Question 1: Is the peak tailing observed for all peaks in the chromatogram or only for the this compound peak?
-
Answer A: All peaks are tailing. This generally points to a physical or system-wide problem that occurs before the separation.[11]
-
Possible Cause 1: Column Void or Contamination. A void may have formed at the column inlet, or the inlet frit could be partially blocked by particulates from the sample or system.[2][3][11] This distorts the sample band as it enters the column.
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions to ensure this is permissible).[11] If this fails, the column may need to be replaced. Using a guard column and in-line filter can prevent this issue.[2][11]
-
Possible Cause 2: Extra-Column Dead Volume. Excessive volume between the injector, column, and detector can cause band broadening and tailing.[2][5]
-
Solution: Check all fittings for proper connection. Use tubing with the narrowest possible internal diameter and shortest possible length, especially between the column and the detector.[2]
-
-
Answer B: Only the this compound peak (or other polar/ionizable peaks) is tailing. This strongly suggests a chemical interaction issue between the analyte and the stationary phase. Proceed to Question 2.
Question 2: Is your mobile phase pH correctly controlled?
-
Possible Cause: Inappropriate pH. For acidic compounds like this compound, the mobile phase pH should be well below the analyte's pKa to ensure it remains in its protonated, neutral form.
-
Solution: The pKa of this compound is approximately 4.3. Adjust your mobile phase to a pH between 2.5 and 3.0. This suppresses the ionization of the carboxylic acid group and also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.[2][4][6] Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common and effective strategy.[12]
Question 3: Is your mobile phase buffer strength sufficient?
-
Possible Cause: Insufficient Buffering. A low buffer concentration may not be adequate to control the pH on the silica surface, even if the bulk mobile phase pH is correct.[11][13]
-
Solution: If using a buffer, ensure its concentration is between 20-50 mM.[2][4] This provides enough capacity to maintain a consistent pH and improve peak symmetry.
Question 4: Have you considered your column chemistry and condition?
-
Possible Cause 1: Active Silanol Groups. The column, especially if it is an older Type A silica or not properly end-capped, may have a high concentration of active silanol groups that interact with your analyte.[1][9] Trace metal impurities in the silica can also increase the acidity of these groups, worsening the tailing.[1][14]
-
Solution: Use a modern, high-purity Type B silica column that is fully end-capped. These columns are designed to have minimal silanol activity, providing excellent peak shapes for polar and ionizable compounds.[1]
-
Possible Cause 2: Column Contamination. The column may be contaminated with strongly retained impurities from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) or follow a specific column regeneration protocol. Refer to the "Experimental Protocols" section below.
Question 5: Are your sample concentration and solvent appropriate?
-
Possible Cause 1: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted, tailing peak.[2][5]
-
Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the original sample was overloaded.[2][15]
-
Possible Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase of 20% acetonitrile), it can cause peak distortion.[2][5][16]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.[16]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [17] |
| Molar Mass | 150.17 g/mol | [17] |
| pKa | ~4.3 | [17] |
| Solubility in Water | 0.129 mg/mL | [17] |
Table 2: Troubleshooting Summary for Peak Tailing
| Symptom | Possible Cause | Recommended Solution |
| All peaks tail | Column void or frit blockage | Reverse-flush or replace the column. Use a guard column.[11] |
| Extra-column dead volume | Use shorter, narrower ID tubing and check fittings.[2] | |
| Only analyte peak tails | Improper mobile phase pH | Adjust pH to 2.5-3.0 (well below analyte pKa).[4][6] |
| Insufficient buffer strength | Increase buffer concentration to 20-50 mM.[2] | |
| Secondary silanol interactions | Use a modern, end-capped, high-purity Type B silica column.[1] | |
| Column overload | Dilute the sample or reduce injection volume.[2] | |
| Sample solvent mismatch | Dissolve the sample in the mobile phase.[16] |
Experimental Protocols
Protocol 1: Optimized Mobile Phase Preparation
This protocol is designed to suppress analyte and silanol ionization for symmetrical peaks.
-
Prepare Aqueous Phase: To 950 mL of HPLC-grade water, add 1.0 mL of formic acid (or phosphoric acid). Mix thoroughly. This creates a 0.1% acid solution with a pH of approximately 2.7.
-
Prepare Mobile Phase: Combine the prepared aqueous phase with HPLC-grade acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.
-
Verify: Check the pH of the final mobile phase to ensure it is below 3.0.
Protocol 2: General C18 Column Flushing Protocol
This protocol can help remove contaminants that may cause peak shape issues. Always consult the column manufacturer's specific guidelines first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with a buffer-free mobile phase (e.g., 50:50 acetonitrile:water) for 15-20 column volumes to remove any precipitated salts.
-
Flush with 100% Acetonitrile: Flush with 100% acetonitrile for 20-30 column volumes to remove strongly retained non-polar compounds.
-
Flush with 100% Isopropanol (Optional): If contamination is severe, flushing with isopropanol can remove very strongly bound impurities.
-
Re-equilibrate: Flush with the initial mobile phase (without buffer) and then re-introduce the buffered mobile phase until the baseline is stable.
Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. hplc.eu [hplc.eu]
- 14. youtube.com [youtube.com]
- 15. bvchroma.com [bvchroma.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3,4-Dimethylbenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the recrystallization of 3,4-Dimethylbenzoic acid.
Solvent Suitability for Recrystallization
Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data and the chemical properties of this compound, the following table summarizes the suitability of common solvents.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) | Solubility of this compound |
| This compound | 150.17 | ~1.09 | 163-165 | - | - |
| Water | 18.02 | 1.00 | 0 | 100 | Very low at room temperature (0.129 g/L), with increased solubility in boiling water.[1][2] |
| Ethanol (EtOH) | 46.07 | 0.789 | -114 | 78 | Suggested as a suitable recrystallization solvent.[1] Likely soluble at higher temperatures and less so at room temperature. |
| Methanol (MeOH) | 32.04 | 0.792 | -98 | 65 | Expected to have good solubility at elevated temperatures. |
| Acetone | 58.08 | 0.791 | -95 | 56 | Likely a good solvent due to its polarity. |
| Ethyl Acetate (EtOAc) | 88.11 | 0.902 | -84 | 77 | A moderately polar solvent that should exhibit temperature-dependent solubility. |
| Toluene | 92.14 | 0.867 | -95 | 111 | A less polar option, may be suitable for dissolving the compound when hot. |
| Hexanes | ~86.18 | ~0.655 | <-95 | ~69 | Likely a poor solvent (an anti-solvent) due to its non-polar nature. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol or Water)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Boiling chips
-
Filter paper
-
Funnel (stemless for hot filtration)
-
Büchner funnel and filter flask for vacuum filtration
-
Ice bath
Procedure:
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a few boiling chips.
-
Add the minimum amount of the selected solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if insoluble impurities are present):
-
If there are insoluble impurities, perform a hot gravity filtration using a stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a period.
-
For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.
-
Troubleshooting and FAQs
Q1: My this compound is not dissolving, even with a lot of hot solvent.
A1: This could be due to the presence of insoluble impurities. If most of the solid has dissolved and a small amount remains, it is likely an impurity. In this case, proceed with hot filtration to remove the insoluble material. If the bulk of the solid is not dissolving, the solvent may be inappropriate. Refer to the solvent suitability table and consider a more polar solvent.
Q2: No crystals are forming after the solution has cooled.
A2: This is a common issue that can arise from a few factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. Try to evaporate some of the solvent by gently reheating the solution and then allow it to cool again.[3][4]
-
The solution is supersaturated: To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod or adding a tiny "seed" crystal of pure this compound.[3][4]
Q3: The product has "oiled out" instead of forming solid crystals.
A3: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, forming an immiscible liquid layer. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 163-165 °C). To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly by insulating the flask to provide more time for crystal nucleation.[3]
Q4: The crystal yield is very low.
A4: Several factors can contribute to low recovery:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. Ensure the funnel and receiving flask are pre-heated.
-
Washing with warm solvent: Always use ice-cold solvent to wash the crystals to minimize re-dissolving the product.[3]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time.
Q5: The resulting crystals are colored, but the pure compound should be white.
A5: The presence of colored impurities may require an additional purification step. You can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your desired product. A second recrystallization may also be necessary to improve the purity and color.[3]
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: 3,4-Dimethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,4-Dimethylbenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments and storage.
Troubleshooting Guide: Oxidation of this compound
Oxidation of this compound can lead to the formation of impurities, which may compromise experimental results and the quality of pharmaceutical preparations. The primary sites of oxidation are the two methyl groups on the aromatic ring. Below is a summary of common issues, their probable causes, and recommended solutions.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) | Preventative Measures |
| Discoloration of solid (e.g., yellowing) | Air oxidation over time, exposure to light. | Purification by recrystallization. | Store in a tightly sealed, amber glass container in a cool, dark, and dry place.[1][2] |
| Appearance of additional peaks in HPLC/GC analysis | Presence of oxidative degradation products (e.g., aldehydes, carboxylic acids from methyl group oxidation). | Confirm the identity of impurities using mass spectrometry. If oxidation is confirmed, purify the bulk material. | Use high-purity solvents and reagents. Avoid prolonged exposure to air and heat during experimental procedures. |
| Low assay value or decreased potency | Degradation of the active pharmaceutical ingredient (API) due to oxidation. | Re-test the material to confirm the assay value. If low, consider the batch compromised and use a fresh, properly stored batch. | Implement strict storage protocols. Consider the use of antioxidants for formulated products. |
| Inconsistent experimental results | Variable levels of oxidative impurities in different batches or even within the same batch over time. | Re-qualify the starting material before each set of experiments. | Maintain a consistent and controlled storage environment. Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound under oxidative stress is the oxidation of the methyl groups attached to the benzene ring. Strong oxidizing agents can oxidize the methyl groups to carboxylic acids.[1] The degradation can proceed through intermediate aldehydes. Additionally, under harsh conditions such as high temperature and pressure in the presence of water, decarboxylation may occur, though benzoic acid itself is relatively stable to this.[3]
Q2: How should I properly store this compound to prevent oxidation?
A2: To minimize oxidation, this compound should be stored in a tightly closed container, preferably in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2] For long-term storage, using an amber glass bottle to protect from light and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: What are the signs of this compound oxidation?
A3: Visual signs of oxidation can include a change in color of the solid material, often to a yellowish or brownish hue. Analytically, oxidation can be detected by the appearance of new peaks in chromatographic analyses (e.g., HPLC, GC) corresponding to degradation products.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: While this compound itself is not typically formulated with antioxidants in its solid form, the use of antioxidants can be considered in solution-based formulations or during reactions where oxidative stress is a concern. The effectiveness of specific antioxidants would need to be experimentally determined. Studies on other benzoic acid derivatives have shown that phenolic compounds can act as antioxidants.[4]
Q5: What analytical techniques are suitable for detecting the oxidation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the purity of this compound and detecting the presence of oxidative impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Experimental Protocols
Protocol 1: Standard Storage and Handling of this compound
Objective: To provide a standard procedure for the storage and handling of this compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass storage vial with a tight-fitting cap
-
Spatula
-
Inert gas (Nitrogen or Argon) source (optional, for long-term storage)
-
Desiccator cabinet
Procedure:
-
Upon receipt, inspect the container of this compound for any signs of damage.
-
For routine use, store the compound in its original, tightly sealed container in a cool (room temperature), dry, and dark location, such as a laboratory cabinet away from direct sunlight and heat sources.[5]
-
For long-term storage or for highly sensitive applications, transfer the required amount of the compound into a clean, dry amber glass vial.
-
If using an inert atmosphere, gently flush the headspace of the vial with nitrogen or argon gas for 10-15 seconds before tightly sealing the cap.
-
Place the vial in a desiccator cabinet to protect it from moisture.
-
When dispensing the compound, work quickly to minimize its exposure to atmospheric oxygen and moisture. Use a clean, dry spatula.
-
Reseal the container tightly immediately after use.
Protocol 2: Monitoring the Stability of this compound using HPLC
Objective: To outline a general High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential oxidative degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable acid for pH adjustment
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for benzoic acid derivatives is a gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Standard Solution Preparation: Accurately weigh a known amount of a high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the primary standard solution.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~230 nm (or the λmax of this compound)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products. The peak area percentage can be used to estimate the purity of the sample.
-
Visualizations
Caption: Experimental workflow for proper storage and purity analysis of this compound.
Caption: Factors leading to the oxidative degradation of this compound.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial steps in the degradation of this compound by Pseudomonas putida strain DMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 3,4-Dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the scalable synthesis of this important chemical intermediate. This compound is a valuable building block in the pharmaceutical and polymer industries.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most common starting materials for the synthesis of this compound are 4-bromo-o-xylene (for Grignard synthesis), o-xylene (for Friedel-Crafts acylation), and 3,4-dimethylbenzaldehyde (for oxidation).
Q2: Which synthetic route is recommended for a high-yield synthesis of this compound?
A2: The choice of synthetic route depends on the available starting materials, equipment, and desired scale. The Grignard reaction of 4-bromo-o-xylene with carbon dioxide is a reliable method that generally provides good yields. Oxidation of 3,4-dimethylbenzaldehyde is another high-yielding route if the aldehyde is readily available.
Q3: What is the melting point of this compound?
A3: The melting point of this compound is in the range of 162-166 °C.[1]
Q4: What are the best solvents for recrystallizing this compound?
A4: Water is a good solvent for the recrystallization of benzoic acids, as the solubility is significantly higher in hot water than in cold water.[2][3][4] An ethanol/water mixture can also be an effective solvent system for recrystallization.[5]
Q5: What are the main safety precautions to consider during the synthesis of this compound?
A5: Safety precautions vary depending on the chosen synthetic route. When working with Grignard reagents, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the reagent. Friedel-Crafts acylation involves the use of corrosive Lewis acids like aluminum chloride, which should be handled with care. Oxidation reactions with reagents like potassium permanganate can be highly exothermic and should be controlled carefully. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.
Troubleshooting Guides
Grignard Synthesis from 4-Bromo-o-xylene
Q: My Grignard reaction is not initiating. What could be the problem and how can I fix it?
A:
-
Issue: The magnesium surface may be oxidized.
-
Solution: Gently crush the magnesium turnings with a glass rod (without solvent) to expose a fresh surface.
-
-
Issue: Traces of water in the glassware or solvent are quenching the reaction.
-
Solution: Ensure all glassware is thoroughly flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents.
-
-
Issue: The reaction may need activation.
-
Solution: Add a small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the brown color indicates the initiation of the reaction.[6] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
-
Q: The yield of my Grignard reaction is low. What are the possible reasons?
A:
-
Issue: Incomplete reaction.
-
Solution: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. The disappearance of the magnesium turnings is an indicator of reaction completion.
-
-
Issue: Side reactions, such as the formation of biphenyl derivatives (Wurtz coupling).
-
Solution: Add the 4-bromo-o-xylene solution to the magnesium suspension slowly and maintain a moderate reaction temperature to minimize coupling reactions.
-
-
Issue: Loss of product during workup.
-
Solution: During the extraction with a basic solution (e.g., NaOH) to separate the carboxylic acid, ensure thorough mixing of the aqueous and organic layers. Multiple extractions with smaller volumes of base are more effective than a single extraction with a large volume.
-
Friedel-Crafts Acylation of o-Xylene and Subsequent Haloform Reaction
Q: My Friedel-Crafts acylation is giving a low yield of 3,4-dimethylacetophenone.
A:
-
Issue: Inactive catalyst (e.g., AlCl₃).
-
Solution: Aluminum chloride is highly hygroscopic. Use a fresh, unopened container of AlCl₃ or ensure it has been stored in a desiccator. The catalyst should be a fine, white to pale yellow powder.
-
-
Issue: Deactivated starting material or presence of inhibiting functional groups.
-
Solution: While o-xylene is activated towards electrophilic aromatic substitution, impurities in the starting material can interfere with the reaction. Ensure the o-xylene is pure.
-
-
Issue: Suboptimal reaction temperature.
-
Solution: Friedel-Crafts acylations can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions.
-
Q: I am observing the formation of multiple isomers in my Friedel-Crafts acylation.
A:
-
Issue: The methyl groups in o-xylene direct the incoming acyl group to different positions.
-
Solution: While the primary product is expected to be 3,4-dimethylacetophenone due to steric and electronic effects, some formation of 2,3-dimethylacetophenone is possible. Careful control of reaction conditions, such as temperature and the rate of addition of the acylating agent, can help to improve regioselectivity. Purification by chromatography or recrystallization may be necessary to isolate the desired isomer.
-
Q: The subsequent haloform reaction to convert 3,4-dimethylacetophenone to this compound is not proceeding to completion.
A:
-
Issue: Insufficient amount of hypohalite reagent (e.g., sodium hypobromite or hypochlorite).
-
Solution: Ensure that a stoichiometric excess of the hypohalite solution is used. The reaction is typically monitored by the disappearance of the methyl ketone starting material.
-
-
Issue: The reaction temperature is too low.
-
Solution: The haloform reaction often requires heating to proceed at a reasonable rate. The specific temperature will depend on the substrate and the specific hypohalite used.
-
Oxidation of 3,4-Dimethylbenzaldehyde
Q: My oxidation of 3,4-dimethylbenzaldehyde with KMnO₄ is slow or incomplete.
A:
-
Issue: Insufficient amount of oxidizing agent.
-
Solution: Ensure that at least a stoichiometric amount of potassium permanganate is used. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.
-
-
Issue: Poor mixing of the reactants.
-
Solution: If the reaction is run in a two-phase system (e.g., an organic solvent and aqueous KMnO₄), vigorous stirring is essential to ensure efficient reaction. The use of a phase-transfer catalyst can also improve the reaction rate.
-
Q: I am having difficulty isolating the this compound from the manganese dioxide byproduct.
A:
-
Issue: Manganese dioxide (MnO₂) forms as a fine brown precipitate that can be difficult to filter.
-
Solution: After the reaction is complete, the excess permanganate can be destroyed by adding a small amount of sodium bisulfite until the purple color disappears. The MnO₂ can then be removed by filtration. Washing the filter cake thoroughly with hot water will help to recover any product that may have been adsorbed onto the MnO₂. Acidification of the filtrate will then precipitate the this compound.
-
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield | Key Considerations |
| Grignard Synthesis | 4-Bromo-o-xylene | Mg turnings, CO₂ (dry ice), Ether/THF, HCl | 2-4 hours | 70-85% | Requires anhydrous conditions; sensitive to moisture and protic solvents.[6] |
| Friedel-Crafts Acylation & Haloform Reaction | o-Xylene | Acetyl chloride, AlCl₃, NaOBr/NaOCl | 4-8 hours (two steps) | 60-75% (overall) | Lewis acid catalyst is corrosive and moisture-sensitive; haloform reaction requires careful control. |
| Oxidation | 3,4-Dimethylbenzaldehyde | KMnO₄, NaOH, HCl | 1-3 hours | >90% | Can be exothermic; removal of MnO₂ byproduct is necessary. |
Experimental Protocols
Route 1: Grignard Synthesis of this compound
This protocol is adapted from the general procedure for the Grignard synthesis of benzoic acid.
Materials:
-
4-Bromo-o-xylene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂).
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Add magnesium turnings to the flask, followed by a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromo-o-xylene in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromo-o-xylene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 4-bromo-o-xylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has reacted.
-
-
Carboxylation:
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.
-
Allow the mixture to stand until the excess dry ice has sublimed.
-
-
Work-up and Isolation:
-
Slowly add 6M HCl to the reaction mixture to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. The this compound will be in the organic layer.
-
Extract the organic layer with 5% NaOH solution. The sodium salt of the carboxylic acid will move to the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until no more precipitate forms.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
-
Purification:
-
Recrystallize the crude product from hot water or an ethanol/water mixture.[2][3][4][5]
-
Dissolve the crude solid in a minimum amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Route 2: Friedel-Crafts Acylation and Haloform Reaction
Part A: Friedel-Crafts Acylation of o-Xylene
Materials:
-
o-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated HCl
-
5% NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Gas outlet connected to a trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry three-necked flask with a dropping funnel, a magnetic stirrer, and a gas outlet.
-
Add anhydrous AlCl₃ to the flask, followed by anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Add acetyl chloride to the dropping funnel.
-
Slowly add the acetyl chloride to the stirred AlCl₃ suspension.
-
Add a solution of o-xylene in dichloromethane to the dropping funnel and add it dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain crude 3,4-dimethylacetophenone. This can be purified by vacuum distillation or used directly in the next step.
Part B: Haloform Reaction
Materials:
-
3,4-Dimethylacetophenone
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or commercial bleach (NaOCl solution)
-
Dioxane or another suitable solvent
-
Sodium bisulfite solution
-
Concentrated HCl
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of NaOH.
-
Dissolve the crude 3,4-dimethylacetophenone in a suitable solvent like dioxane.
-
Slowly add the sodium hypobromite solution to the ketone solution with vigorous stirring, maintaining the temperature with an ice bath.
-
After the addition, stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture and add sodium bisulfite solution to destroy any excess hypobromite.
-
Acidify the solution with concentrated HCl to precipitate the this compound.
-
Collect the crude product by vacuum filtration and purify by recrystallization as described in Route 1.
Route 3: Oxidation of 3,4-Dimethylbenzaldehyde
Materials:
-
3,4-Dimethylbenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite
-
Concentrated HCl
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Prepare a solution of KMnO₄ in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so maintain the temperature with a water bath.
-
Continue stirring until the purple color of the permanganate has disappeared.
-
Destroy any excess KMnO₄ by adding a small amount of sodium bisulfite solution.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, cool in an ice bath, and acidify with concentrated HCl to precipitate the this compound.
-
Collect the crude product by vacuum filtration and purify by recrystallization as described in Route 1.
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the synthesis via Friedel-Crafts acylation and haloform reaction.
Caption: Experimental workflow for the oxidation of 3,4-Dimethylbenzaldehyde.
References
Technical Support Center: Derivatization of 3,4-Dimethylbenzoic Acid
Welcome to the technical support center for the derivatization of 3,4-Dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the derivatization of this compound.
Category 1: Acyl Chloride Formation (e.g., using Thionyl Chloride)
Question 1: My reaction to form 3,4-Dimethylbenzoyl chloride is incomplete or has a very low yield. What are the common causes?
Answer: Low yields in acyl chloride formation are typically due to reagent quality, moisture contamination, or suboptimal reaction conditions.
-
Reagent Quality: Ensure the thionyl chloride (SOCl₂) is fresh and has not been decomposed by atmospheric moisture. Use of older or improperly stored SOCl₂ is a primary cause of failure.
-
Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the thionyl chloride and hydrolyze the product back to the carboxylic acid.
-
Reaction Temperature & Time: While some protocols proceed at room temperature, heating the reaction mixture is often necessary to drive it to completion. Refluxing for several hours is a common strategy.[1] For instance, one procedure involves heating at 70-80°C for 2 hours to ensure a high yield.[2]
-
Purity of Starting Material: Ensure your this compound is pure and dry. Impurities can interfere with the reaction.
Question 2: The final product of my 3,4-Dimethylbenzoyl chloride synthesis is a dark oil or solid, not the expected colorless powder. What happened?
Answer: Product discoloration is often due to residual thionyl chloride or side reactions.
-
Excess Reagent Removal: Thionyl chloride is a high-boiling liquid and must be thoroughly removed after the reaction. The most effective method is vacuum distillation.[1][2] Some protocols recommend washing the oily residue with fresh dry benzene followed by distillation to remove excess thionyl chloride.[1]
-
Side Reactions: Overheating or extended reaction times can lead to decomposition and the formation of colored byproducts. Monitor the reaction and avoid excessive heating.
-
Catalyst Issues: If using a catalyst like pyridine or DMF, using too much can sometimes lead to darker products. Use only a catalytic amount (a few drops).[2][3]
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Caption: Troubleshooting workflow for low yield in acyl chloride synthesis.
Category 2: Esterification (e.g., Fischer Esterification)
Question 1: My Fischer esterification of this compound has a low conversion rate. How can I improve the yield?
Answer: Fischer esterification is an equilibrium-limited reaction. To improve the yield, the equilibrium must be shifted towards the products.[4][5]
-
Use Excess Reactant: The most common strategy is to use a large excess of the alcohol, which often serves as the solvent as well.[5]
-
Remove Water: Water is a byproduct, and its removal will drive the reaction forward according to Le Chatelier's principle.[4][5] This can be accomplished by:
-
Catalyst Activity: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[4][5] If the catalyst is old or has absorbed water, its activity will be diminished.
-
Steric Hindrance: While not severe, the methyl groups on the this compound can cause some steric hindrance compared to unsubstituted benzoic acid, potentially slowing the reaction.[7][8] You may need to increase the reaction time or temperature to achieve full conversion.
Question 2: I am having difficulty separating my ester product from the reaction mixture during the workup.
Answer: Workup issues often arise from solubility and emulsion formation.
-
Emulsion Formation: During aqueous extraction, emulsions can form. To break them, add a small amount of brine (saturated NaCl solution).[4]
-
Product Solubility: If the ester has some water solubility, you may lose product to the aqueous layer. To mitigate this, saturate the aqueous layer with salt to decrease the ester's solubility (salting out) and perform multiple extractions with your organic solvent.[4]
-
Neutralization: When neutralizing the acid catalyst with a base like sodium bicarbonate, add it slowly and carefully to control the CO₂ evolution, which can complicate layer separation.[5]
Category 3: Amidation
Question 1: The direct reaction between this compound and my amine is not forming an amide. Why?
Answer: Direct coupling of a carboxylic acid and an amine is generally inefficient because of the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[9] To facilitate amide bond formation, the carboxylic acid must be "activated".
Question 2: What are the best methods for activating this compound for amidation?
Answer: There are several effective strategies:
-
Convert to Acyl Chloride: This is a very common and effective two-step approach. First, convert the this compound to 3,4-Dimethylbenzoyl chloride (as described above). The resulting acyl chloride is highly reactive and will readily couple with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[9]
-
Use Coupling Reagents: A wide variety of modern coupling reagents can be used for a one-pot synthesis. These reagents form a highly active intermediate ester in situ. Common examples include:
-
Carbodiimides: DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These are effective but can pose challenges for sterically hindered substrates.[9]
-
Onium Salts: Reagents like HATU, HBTU, or PyBOP are highly efficient and are often the preferred choice, especially for more challenging couplings. They typically require a non-nucleophilic base like DIPEA or triethylamine.[9]
-
Boron-Based Catalysts: Certain boronic acid derivatives can catalytically promote direct amidation by facilitating dehydration.[10]
-
Question 3: My amidation reaction yield is low, even with a coupling reagent. What could be the problem?
Answer: Low yields in activated amidation reactions can be due to steric hindrance or side reactions.
-
Steric Hindrance: The methyl groups on the acid, combined with a bulky amine, can significantly slow down the reaction.[7][11] If both coupling partners are sterically demanding, the reaction may require longer times, higher temperatures, or a more powerful coupling reagent (e.g., HATU).[11]
-
Side Reactions: With carbodiimide reagents like DCC, the active O-acylisourea intermediate can sometimes rearrange to a stable N-acylurea byproduct, consuming the activated acid. This is more common with sterically hindered acids.
-
Racemization: If your amine or carboxylic acid contains a chiral center, some coupling conditions can lead to racemization. Reagents like HATU are often preferred for minimizing this side reaction.
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Caption: General experimental workflow for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Key properties are summarized in the table below. Its limited water solubility but better solubility in organic solvents are important considerations for choosing reaction media.[12][13][14]
Q2: How does the steric hindrance from the two methyl groups affect the reactivity of this compound?
A2: The two methyl groups at the 3 and 4 positions exert a moderate steric effect.[7][8] While not as hindering as two ortho-substituents (e.g., in 2,6-dimethylbenzoic acid), this steric presence can slow down the rate of reactions at the carboxyl group compared to benzoic acid.[15] This may require more forcing conditions—such as longer reaction times, higher temperatures, or more potent activating reagents—to achieve high yields, particularly when the other reactant is also bulky.[11]
Q3: What are the best solvents for derivatization reactions with this compound?
A3: The choice of solvent depends on the specific reaction:
-
Acyl Chloride Formation: Aprotic, non-reactive solvents like benzene, toluene, or dichloromethane are often used.[2][16] Sometimes, the reaction is run neat in excess thionyl chloride.
-
Fischer Esterification: The alcohol reactant (e.g., methanol, ethanol) is typically used in excess and serves as the solvent.[5]
-
Amidation (with coupling agents): Aprotic polar solvents like DMF, THF, or dichloromethane are common choices as they effectively dissolve the reactants and intermediates.[9]
Q4: How can I purify the derivatives of this compound?
A4: The purification method depends on the properties of the derivative:
-
3,4-Dimethylbenzoyl chloride: Best purified by vacuum distillation to remove non-volatile impurities and excess reagents.[2][16]
-
Esters: Can often be purified by vacuum distillation (if liquid) or recrystallization (if solid). Column chromatography is also a viable option.[5]
-
Amides: Amides are typically stable, crystalline solids and are most commonly purified by recrystallization from a suitable solvent system. Column chromatography can also be used if needed.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility (Water) | CAS Number |
| This compound | C₉H₁₀O₂ | 150.17 | 163-165 | 0.129 mg/mL | 619-04-5[12][17] |
| 3,4-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | ~68-70 | (Reacts) | 3535-37-3[1][16] |
Table 2: Example Reaction Conditions & Yields for Acyl Chloride Formation
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Thionyl Chloride | Pyridine (cat.) | Benzene | 70 - 80 | 2 | 100 | [2] |
| Thionyl Chloride | None | Benzene | Reflux | 5 | ~96 | [1] |
| Thionyl Chloride | DMF (cat.) | Tetrahydrofuran | Room Temp | 8 | ~83 | [3] |
Note: The table refers to the synthesis of 3,4-Dimethoxybenzoyl chloride in some cases, which is a close structural analog.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylbenzoyl Chloride
This protocol is adapted from established procedures for substituted benzoyl chlorides.[1][2]
-
Preparation: Place 10.0 g of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried.
-
Reagent Addition: In a fume hood, add 50 mL of dry benzene (or toluene) to the flask. Add 2-3 drops of pyridine to act as a catalyst.
-
Thionyl Chloride: While stirring, slowly add 1.5 to 2.0 equivalents of thionyl chloride to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure 3,4-Dimethylbenzoyl chloride.
Protocol 2: Fischer Esterification to Methyl 3,4-Dimethylbenzoate
This is a general protocol for acid-catalyzed esterification.[4][5]
-
Setup: In a 250 mL round-bottom flask, dissolve 15.0 g of this compound in 100 mL of methanol.
-
Catalyst: Cool the mixture in an ice bath. Slowly and carefully, add 2-3 mL of concentrated sulfuric acid.
-
Reaction: Add a boiling chip, attach a reflux condenser, and heat the mixture to reflux. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After cooling, transfer the mixture to a separatory funnel containing 200 mL of water.
-
Extraction: Extract the aqueous mixture with 3 x 50 mL of diethyl ether (or another suitable organic solvent).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 3. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | TargetMol [targetmol.com]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]
- 17. This compound [myskinrecipes.com]
Validation & Comparative
A Comparative Analysis of 3,4-Dimethylbenzoic Acid and 2,4-Dimethylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. Dimethylbenzoic acid isomers, specifically 3,4-Dimethylbenzoic acid and 2,4-Dimethylbenzoic acid, serve as key intermediates in the development of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2][3] This guide provides a detailed comparison of these two isomers, summarizing their physicochemical properties, exploring their known biological activities with available data, and outlining general experimental protocols relevant to their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these isomers is crucial for their application in synthesis and formulation. The positioning of the two methyl groups on the benzoic acid backbone influences key parameters such as melting point, boiling point, and solubility.
| Property | This compound | 2,4-Dimethylbenzoic Acid |
| CAS Number | 619-04-5 | 611-01-8 |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol | 150.17 g/mol |
| Melting Point | 163-165 °C | 124-126 °C |
| Boiling Point | ~271.5 °C | ~267 °C |
| Water Solubility | 129.2 mg/L | 160 mg/L (at 25 °C)[4] |
| pKa | ~4.44 | ~4.22 |
Biological Activity and Applications
While both isomers are extensively used as intermediates in organic synthesis, publicly available data on their specific and comparative biological activities are limited.[1][3] The following sections summarize the current understanding of their individual roles.
This compound
This compound is a recognized metabolite of dimethylbenzoate.[5] Its primary application lies in its role as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[2][6] It is cited as an intermediate in the production of analgesics and anti-inflammatory drugs.[1]
2,4-Dimethylbenzoic Acid
Similarly, 2,4-Dimethylbenzoic acid is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][7] It has been identified as a metabolite of pseudocumene (1,2,4-trimethylbenzene).[8] Notably, some research has indicated that 2,4-Dimethylbenzoic acid possesses antibacterial activity.[9]
Experimental Protocols
For researchers aiming to evaluate the biological activities of these compounds, standardized in vitro assays are essential. Below are generalized protocols for assessing cytotoxicity and antibacterial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dimethylbenzoic acid isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Bacterial Culture: Prepare an inoculum of the target bacteria in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the dimethylbenzoic acid isomer in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Signaling Pathways
A critical aspect of understanding a compound's biological effect is the elucidation of the cellular signaling pathways it modulates. Despite extensive searches, there is currently a lack of specific, publicly available experimental data detailing the direct effects of either this compound or 2,4-Dimethylbenzoic acid on key signaling pathways such as MAPK or NF-κB. Research in this area for related benzoic acid derivatives is ongoing, but direct evidence for these specific isomers is not yet established.
Conclusion
Both this compound and 2,4-Dimethylbenzoic acid are valuable chemical intermediates with distinct physicochemical properties that make them suitable for different synthetic strategies. While their application as building blocks in drug discovery is well-documented, a detailed, direct comparison of their biological activities is lacking in the current scientific literature. The mention of antibacterial activity for 2,4-Dimethylbenzoic acid suggests a potential area for further comparative investigation. Future research should focus on direct, head-to-head comparisons of their biological effects and the elucidation of their mechanisms of action, including their impact on cellular signaling pathways, to fully realize their potential in drug development.
References
- 1. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
A Comparative Analysis of the Biological Activity of 3,4-Dimethylbenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3,4-Dimethylbenzoic acid and its structural isomers. The positioning of methyl groups on the benzoic acid core can significantly influence the compound's biological effects. This document synthesizes available data on their activities, offers detailed experimental protocols for relevant assays, and visualizes potential mechanisms of action.
Introduction
Dimethylbenzoic acids are a group of aromatic carboxylic acids with the chemical formula C₉H₁₀O₂. The isomers, distinguished by the positions of the two methyl groups on the benzene ring, exhibit varied biological properties. While research on some isomers is more extensive than on others, this guide aims to consolidate the existing knowledge to facilitate further investigation and drug discovery efforts.
Data Presentation: Comparative Biological Activities
Direct comparative studies on the biological activities of all dimethylbenzoic acid isomers are limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be presented. The following table summarizes the reported biological activities. It is important to note that the absence of a reported activity does not necessarily indicate a lack of that activity, but rather a potential gap in current research.
| Isomer | Antibacterial Activity | Antifungal Activity | Cytotoxic/Anticancer Activity | Other Notable Activities |
| This compound | No specific data on antibacterial activity found. It is a metabolite of dimethylbenzoate metabolism by Rhodococcus rhodochrous. | No specific data found. | No specific data found. | Used in the synthesis of polymers and pharmaceuticals. |
| 2,3-Dimethylbenzoic acid | Used in the synthesis of inhibitors for Trypanosoma brucei. Shows high binding affinity with an odorant-binding protein in an insect species. | No specific data found. | No specific data found. | Reagent in the synthesis of compounds for treating various neurological and sleep disorders. |
| 2,4-Dimethylbenzoic acid | Reported to have antibacterial activity. | No specific data found. | No specific data found. | A metabolite of pseudocumene (1,2,4-trimethylbenzene). |
| 2,5-Dimethylbenzoic acid | No specific data found. | No specific data found. | No specific data found. | A metabolite of pseudocumene. |
| 2,6-Dimethylbenzoic acid | No specific data found. | Used in the preparation of anti-inflammatory and antirheumatic agents. | No specific data found. | A benzoic acid derivative used in pharmaceutical synthesis. |
| 3,5-Dimethylbenzoic acid | No specific data found. | No specific data found. | No specific data found. | An intermediate in the synthesis of agricultural chemicals (e.g., insecticides) and pharmaceuticals. Has been shown to act as a plant growth regulator. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays relevant to the biological activities discussed.
Antibacterial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Dimethylbenzoic acid isomers)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the dimethylbenzoic acid isomers in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in MHB to achieve a range of test concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the diluted test compound to the first well of each row and perform serial two-fold dilutions across the plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Dimethylbenzoic acid isomers)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dimethylbenzoic acid isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Logical Workflow for Evaluating Biological Activity
The following diagram illustrates a general workflow for screening and evaluating the biological activity of chemical compounds like dimethylbenzoic acid isomers.
A Comparative Guide to Purity Analysis of 3,4-Dimethylbenzoic Acid: DSC vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of Differential Scanning Calorimetry (DSC) against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 3,4-Dimethylbenzoic acid.
Differential Scanning Calorimetry (DSC) offers a rapid and absolute method for purity determination of highly pure, crystalline substances.[1] The technique is based on the principle of melting point depression, where impurities broaden the melting range of a substance.[1] This guide presents a detailed comparison of DSC with the widely used chromatographic techniques of HPLC and GC, supported by experimental protocols and data presentation to aid in selecting the most appropriate method for your analytical needs.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required accuracy and precision, sample throughput, and available instrumentation. Below is a comparative summary of DSC, HPLC, and GC for the purity analysis of this compound.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation.[2] | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas. |
| Purity Range | Best suited for high purity compounds (>98.5 mol%).[1] | Wide dynamic range, suitable for both high and low purity samples.[3] | Suitable for a wide range of purities, particularly for volatile impurities.[3] |
| Sample Requirements | Small sample size (1-5 mg), must be a crystalline solid.[4] | Small sample volume, sample must be soluble in the mobile phase. | Small sample volume, sample must be volatile or rendered volatile through derivatization. |
| Specificity | Non-specific; provides total mole percent of soluble impurities. | Highly specific; can separate and quantify individual impurities.[3] | Highly specific; can separate and quantify individual volatile impurities. |
| Analysis Time | Relatively fast (typically under 1 hour per sample).[5] | Moderate analysis time, depending on the separation method. | Moderate to long analysis time, especially if derivatization is required. |
| Advantages | - Absolute method, no need for reference standards of impurities. - Rapid screening of high-purity samples.[1] - Provides information on melting point and enthalpy of fusion. | - High resolution and sensitivity. - Applicable to a wide range of compounds. - Well-established and validated methods are available.[3] | - Very high resolution for volatile compounds. - High sensitivity with various detectors (e.g., FID, MS). |
| Disadvantages | - Not suitable for amorphous materials or compounds that decompose on melting. - Does not identify individual impurities. - Less accurate for samples with purity <98.5%.[1] | - Requires reference standards for impurity identification and quantification. - Solvent consumption and disposal can be a concern. | - Limited to volatile or semi-volatile compounds. - Derivatization may be required for polar compounds like carboxylic acids, adding complexity.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the purity analysis of this compound using DSC, HPLC, and GC.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on the ASTM E928 standard test method for purity determination by DSC.
1. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
3. DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 140 °C).
-
Heat the sample at a constant rate of 0.5 °C/min through the melting endotherm to a final temperature above the melting point (e.g., 180 °C).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
4. Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
Determine the mole fraction of the impurity using the van't Hoff equation, which is typically performed by the instrument's software. The software analyzes the shape of the leading edge of the melting peak.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative reverse-phase HPLC method for the analysis of this compound.[7]
1. Chromatographic Conditions:
-
Column: Newcrom R1, C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample solution of this compound at the same concentration.
-
If available, prepare solutions of known impurities at relevant concentrations.
3. Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standard.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main component, or by using response factors determined from impurity standards.
Gas Chromatography (GC) Protocol
This protocol outlines a general approach for the analysis of this compound by GC, which typically requires derivatization.
1. Derivatization:
-
Convert the carboxylic acid group of this compound into a more volatile ester (e.g., methyl ester) or silyl ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by reaction with methanol and an acid catalyst.[6]
2. GC Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
3. Sample and Standard Preparation:
-
Prepare a stock solution of derivatized this compound reference standard in a suitable solvent (e.g., dichloromethane or hexane).
-
Prepare a derivatized sample solution at a similar concentration.
4. Analysis and Data Processing:
-
Inject the derivatized standard and sample solutions into the GC system.
-
Identify peaks based on retention times.
-
Calculate purity using the area percent method.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for DSC and HPLC purity analysis.
Caption: Experimental workflow for DSC purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. mt.com [mt.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. qualitest.ae [qualitest.ae]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Validated Analytical Methods for 3,4-Dimethylbenzoic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of 3,4-Dimethylbenzoic Acid.
The accurate and reliable quantification of this compound, a metabolite of various industrial solvents like trimethylbenzenes, in complex biological matrices such as urine and plasma is crucial for toxicological assessments and pharmacokinetic studies. The choice of analytical methodology is paramount to achieving the required sensitivity, selectivity, and throughput. This guide provides a detailed comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of three commonly employed techniques: HPLC-UV, GC-MS, and LC-MS/MS. The data presented is based on validated methods for this compound or structurally similar compounds in complex biological matrices.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 50–1600 ng/mL (for a similar benzoic acid derivative in plasma) | Calibration standards typically prepared in pooled urine | 10–10,000 ng/mL (for a similar benzoic acid derivative in plasma)[1] |
| Limit of Detection (LOD) | - | ~0.2 mg/L in urine | - |
| Limit of Quantitation (LOQ) | 50 ng/mL (for a similar benzoic acid derivative in plasma)[2] | - | 10 ng/mL (for a similar benzoic acid derivative in plasma)[1] |
| Accuracy (% Recovery) | >98% (for a similar benzoic acid derivative in plasma)[2] | Recovery rate r=105% at a spiked concentration of 20 mg per litre urine | 89% to 98.57% (for a similar benzoic acid derivative in plasma)[1] |
| Precision (% RSD) | <15% (Intra-day and Inter-day for a similar benzoic acid derivative in plasma)[2] | Intra-assay: 4.0-6.0%, Inter-day: 1.3-4.3% in urine[3] | 2.11% to 13.81% (for a similar benzoic acid derivative in plasma)[1] |
| Sample Throughput | Moderate | Lower (due to derivatization) | High |
| Matrix Effect | Less prone | Can be significant | Can be significant, requires careful optimization |
| Derivatization | Not required | Required (e.g., silylation)[3] | Not typically required |
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of this compound in a biological matrix using a chromatographic method.
Caption: A generalized workflow for the analysis of this compound.
Detailed Experimental Protocols
Below are detailed protocols for the sample preparation and analysis of this compound using GC-MS in urine and a general approach for HPLC-UV analysis in plasma based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine
This method is adapted from a validated procedure for the determination of dimethylbenzoic acid isomers in human urine.[3]
1. Sample Preparation:
-
Hydrolysis: To 1 mL of urine in a screw-capped glass vial, add 1 mL of 10 M sodium hydroxide. Heat at 90°C for 2 hours to hydrolyze the conjugates of this compound.
-
Acidification: After cooling, acidify the sample to approximately pH 1 with concentrated hydrochloric acid.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of isopropanol and ethyl acetate). Vortex for 10 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the characteristic ions of the this compound TMS derivative.
High-Performance Liquid Chromatography (HPLC-UV) Method for Plasma (General Approach)
This protocol is based on validated methods for similar benzoic acid derivatives in human plasma and serves as a starting point for method development and validation for this compound.[2]
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of a protein precipitating agent like acetonitrile or methanol.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1200 series or similar, equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to a suitable pH with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (typically around 230-240 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of this compound standards.
Conclusion
The choice between HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study.
-
GC-MS offers high specificity and sensitivity, particularly for complex matrices like urine, but requires a more laborious sample preparation including derivatization.
-
HPLC-UV provides a simpler and often faster alternative, suitable for routine analysis, though it may have limitations in terms of sensitivity and selectivity compared to mass spectrometry-based methods.
-
LC-MS/MS stands out for its high sensitivity, selectivity, and high-throughput capabilities, making it the gold standard for bioanalytical studies where low detection limits are critical.
It is imperative that any chosen method is fully validated according to international guidelines (e.g., ICH, FDA) to ensure the reliability and accuracy of the generated data. This includes a thorough evaluation of linearity, accuracy, precision, selectivity, and stability in the specific biological matrix of interest.
References
Navigating the Analytical Landscape: A Comparative Guide to 3,4-Dimethylbenzoic Acid Reference Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The selection of a suitable reference standard is a critical first step in achieving this. This guide provides a comprehensive comparison of commercially available reference standards for 3,4-Dimethylbenzoic acid, complete with experimental protocols and data to support your analytical needs.
Comparison of Commercially Available this compound Reference Standards
A variety of suppliers offer this compound reference standards, each with its own specifications. The following table summarizes the key characteristics of these standards to facilitate an informed selection.
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Notes |
| MedchemExpress | This compound (Standard) | Analytical Standard Grade | 619-04-5 | C9H10O2 | Intended for research and analytical applications.[1] |
| Thermo Scientific Chemicals | This compound, 98% | ≥97.5% (Silylated GC), 97.5-102.5% (Aqueous acid-base Titration) | 619-04-5 | C9H10O2 | Formerly part of the Alfa Aesar portfolio.[2] |
| Synthonix | This compound | >98% | 619-04-5 | C9H10O2 | |
| Sigma-Aldrich | This compound | 97% | 619-04-5 | C9H10O2 | [3] |
| APExBIO | This compound | High-Purity | Not Specified | C9H10O2 | For scientific research use only.[4] |
| CP Lab Safety | This compound, 98% Purity | 98% | 619-04-5 | C9H10O2 | For professional manufacturing, research laboratories and industrial or commercial usage only.[5] |
Experimental Protocols for Analysis
The analysis of this compound can be effectively carried out using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Below are detailed methodologies for these key experiments.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and analysis of this compound in a reverse-phase mode.
-
Column: Newcrom R1 HPLC column.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[6]
-
Detection: UV detection.
-
Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[6]
Gas Chromatography/Mass Spectrometry (GC/MS-SIM) Method for Dimethylbenzoic Acids in Urine
This method describes the determination of dimethylbenzoic acid isomers in urine samples, which is relevant for biological monitoring of exposure to trimethylbenzene.
1. Sample Preparation:
- Hydrolysis: Liberation of dimethylbenzoic acids from their conjugates is achieved through alkaline hydrolysis of the urine sample.[7]
- Extraction: After acidification, the sample is extracted with toluene.[7]
- Internal Standard: 3-Methoxy-4-methylbenzoic acid is added to the urine samples as an internal standard.[7]
2. Derivatization:
- An aliquot of the toluene phase is derivatized with N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA).[7]
3. GC/MS Analysis:
- Separation: The derivatized dimethylbenzoic acids are separated by gas chromatography.[7]
- Detection: Detection is performed by mass spectrometry in Selected Ion Monitoring (SIM) mode.[7]
- Calibration: Calibration is performed using standards prepared in pooled urine that are processed in the same manner as the samples.[7]
Visualizing the Analytical Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in the GC/MS-SIM analysis of dimethylbenzoic acids in urine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 619-04-5 [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Predicting Immunoassay Cross-Reactivity: A Comparative Guide for 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small molecules by immunoassay is a cornerstone of many research and development pipelines. However, a significant challenge in the development and application of these assays is the potential for cross-reactivity with structurally similar molecules. This guide provides a comparative analysis of potential cross-reactivity for 3,4-Dimethylbenzoic acid in common immunoassay formats.
Executive Summary
This guide summarizes quantitative cross-reactivity data for various benzoic acid derivatives from published studies. This data is presented to facilitate a predictive comparison of the potential cross-reactivity of this compound. The guide includes a detailed experimental protocol for a representative competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the detection of small molecules. Additionally, visual workflows and logical diagrams are provided to clarify the principles of immunoassay cross-reactivity and the experimental process. The presented data suggests that the position and nature of substituents on the benzoic acid ring significantly influence antibody binding and, therefore, the degree of cross-reactivity.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1] This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the cross-reactant required to produce the same signal as a given concentration of the target analyte.
The following diagram illustrates the principle of competitive immunoassays, which are often used for small molecule detection and are susceptible to cross-reactivity.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of several benzoic acid derivatives in different immunoassay formats. This data is compiled from studies on antibodies raised against benzoic acid or its derivatives. The cross-reactivity is expressed as the percentage relative to the primary analyte.
Table 1: Predicted Cross-Reactivity of this compound and Other Benzoic Acid Derivatives in a Hypothetical ELISA
| Compound | Predicted Cross-Reactivity (%) | Structural Similarity to Benzoic Acid |
| Benzoic Acid | 100 | - |
| This compound | Moderate to High | Methyl groups at meta and para positions |
| 2-Methylbenzoic Acid | Low to Moderate | Methyl group at ortho position (potential steric hindrance) |
| 4-Methylbenzoic Acid | Moderate | Methyl group at para position |
| 3-Aminobenzoic Acid | Low to Moderate | Amino group introduces different electronic properties |
| 4-Aminobenzoic Acid | Low to Moderate | Amino group introduces different electronic properties |
| Salicylic Acid (2-Hydroxybenzoic Acid) | Low | Hydroxyl group at ortho position |
Note: The predicted cross-reactivity is an estimation based on the general principles of antibody-antigen recognition, where the size, position, and electronic properties of substituents influence binding affinity.
Table 2: Experimental Cross-Reactivity of Selected Compounds in an Anti-Salicylate Immunoassay
| Compound | Cross-Reactivity (%) in FPIA | Cross-Reactivity (%) in ELISA |
| Salicylic Acid | 100 | 100 |
| 5-Chlorosalicylic Acid | 12.5 | 25.6 |
| 5-Nitrosalicylic Acid | 3.4 | 8.9 |
| Aspirin (Acetylsalicylic Acid) | <0.1 | 0.5 |
| Gentisic Acid (2,5-Dihydroxybenzoic Acid) | 0.2 | 1.2 |
Data in Table 2 is sourced from studies on salicylate immunoassays and is provided to illustrate how substitutions on the benzoic acid ring affect cross-reactivity in established assays.
Experimental Protocol: Competitive ELISA for Small Molecule Detection
This protocol provides a general framework for a competitive ELISA to determine the concentration of a small molecule like this compound. Optimization of antibody and antigen concentrations, as well as incubation times and temperatures, is essential for developing a robust assay.
1. Reagent Preparation
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody Solution: Dilute the anti-benzoic acid derivative antibody to its optimal concentration in blocking buffer.
-
Enzyme-Conjugate Solution: Dilute the this compound-enzyme conjugate (e.g., HRP-conjugate) in blocking buffer.
-
Standard Solutions: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Test Compound Solutions: Prepare serial dilutions of potential cross-reactant compounds in the assay buffer.
2. Assay Procedure
-
Coating: Coat the wells of a microtiter plate with the anti-benzoic acid derivative antibody in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add standard solutions or test compound solutions to the wells, followed immediately by the enzyme-conjugate solution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop Reaction: Stop the enzyme reaction by adding a stop solution (e.g., 2M H₂SO₄ for HRP/TMB).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for HRP/TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the standard concentrations. Determine the concentrations of the test samples and calculate the percent cross-reactivity.
Experimental Workflow Diagram
The following diagram outlines the key steps in the competitive ELISA protocol.
Conclusion
While direct experimental data for the cross-reactivity of this compound in immunoassays is currently limited, a comparative analysis of structurally related benzoic acid derivatives provides valuable insights. The position and chemical nature of substituents on the aromatic ring are critical determinants of antibody recognition and, consequently, cross-reactivity. Researchers developing or utilizing immunoassays for this compound should empirically validate the specificity of their antibodies against a panel of structurally related compounds that are likely to be present in the test samples. The provided competitive ELISA protocol and workflow serve as a foundational guide for such validation studies. This predictive approach, combined with rigorous experimental validation, is crucial for ensuring the accuracy and reliability of immunoassay data in research and drug development.
References
A Comparative Guide to the Computational Modeling of 3,4-Dimethylbenzoic Acid Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computationally modeled properties of 3,4-dimethylbenzoic acid with its experimentally determined values. The aim is to offer a clear perspective on the accuracy and utility of predictive computational models in the context of drug discovery and chemical research, with supporting data and methodologies.
Data Presentation: Predicted vs. Experimental Properties
The following tables summarize the quantitative data for this compound, comparing values derived from computational models against those confirmed by laboratory experiments.
Table 1: Computationally Predicted Properties of this compound
| Property | Predicted Value | Computational Source |
| Molecular Weight | 150.17 g/mol | Cactvs 3.4.8.18 (PubChem)[1] |
| Exact Mass | 150.068079557 Da | PubChem 2.2[1] |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 (PubChem)[1] |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 (PubChem)[1] |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 (PubChem)[1] |
| Boiling Point | 271.51°C (estimate) | ChemBK[2] |
| Density | 1.0937 (estimate) | ChemBK[2] |
| Vapor Pressure | 0.000728 mmHg at 25°C | ChemBK[2] |
| Refractive Index | 1.5188 (estimate) | ChemBK[2] |
Table 2: Experimental Properties of this compound
| Property | Experimental Value | Source |
| Physical Description | Solid, white to beige crystalline powder | Human Metabolome Database (HMDB)[1], ChemicalBook[3] |
| Melting Point | 163-165 °C[2][3], 165 °C[1] | Multiple Sources |
| Solubility | 0.129 mg/mL (in water) | Human Metabolome Database (HMDB)[1][2] |
| Solubility (in DMSO) | 88 mg/mL | TargetMol[4] |
Comparison with Alternative Computational Models
The properties of benzoic acid and its derivatives are frequently analyzed using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate molecular structures with physicochemical properties and biological activities. For instance, 2D and 3D-QSAR models have been developed to understand the significance of lipophilic and aromatic characteristics in the inhibitory potential of benzoic acid derivatives[5][6].
Several software platforms are available for predicting molecular properties:
-
ACD/PhysChem Suite: This software provides structure-based calculations for properties like pKa, logP, logD, and aqueous solubility[7]. It also allows for model training with experimental data to improve predictions for novel chemical spaces[7].
-
Molinspiration Cheminformatics: This platform offers free online services for calculating key molecular properties, including logP and polar surface area, and is widely cited in scientific literature[8].
-
Machine Learning Tools: Newer tools like ChemXploreML are making advanced machine learning for property prediction more accessible to chemists without requiring extensive programming skills[9]. These tools can automate the process of translating molecular structures into numerical data for property prediction[9].
The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has shown high predictive accuracy for properties like the pKa of benzoic acid derivatives[10][11]. These models provide insights that can guide the design of novel compounds with desired characteristics[10].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are protocols for key experiments cited.
1. Determination of Melting Point
-
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
-
Apparatus: Capillary tube melting point apparatus, thermometer, mortar and pestle, and capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
This process is typically repeated to ensure accuracy.
-
2. Determination of Aqueous Solubility
-
Objective: To quantify the concentration of this compound in water at saturation.
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), and a method for quantification such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
The flask is placed in a constant temperature shaker bath (e.g., at 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is then determined using a pre-calibrated analytical method (e.g., HPLC).
-
The experiment is performed in triplicate to ensure the reliability of the results.
-
Visualization of Computational and Experimental Workflow
The following diagram illustrates a typical workflow for integrating computational modeling with experimental validation in chemical research.
Caption: Workflow for computational modeling and experimental validation of chemical properties.
References
- 1. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 619-04-5 [chemicalbook.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Molinspiration Cheminformatics [molinspiration.com]
- 9. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Table 1 from Modeling Robust QSAR, 2. Iterative Variable Elimination Schemes for CoMSA: Application for Modeling Benzoic Acid pKa Values | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Catalysts for the Synthesis of 3,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of 3,4-Dimethylbenzoic Acid.
The synthesis of this compound, a key intermediate in the production of pharmaceuticals and specialty chemicals, is primarily achieved through the selective oxidation of one methyl group of 1,2,4-trimethylbenzene (pseudocumene). The efficiency of this conversion is critically dependent on the catalytic system employed. This guide provides a comparative overview of catalysts used for this synthesis, supported by available experimental data, to assist researchers in selecting the optimal system for their application.
The dominant method for this transformation is liquid-phase catalytic oxidation, typically using air or pure oxygen as the oxidant. Transition metal salts, particularly those of cobalt and manganese, have been established as effective catalysts for this class of reaction.
Performance of Catalytic Systems
The selection of a catalyst directly impacts the conversion of the starting material, selectivity towards the desired product, and the overall yield. While extensive comparative studies for this compound are not abundant in publicly accessible literature, data from key studies on trimethylbenzene oxidation provide valuable insights.
A notable catalytic system involves a combination of manganese (Mn) and cobalt (Co) salts. Research on the liquid-phase oxidation of trimethylbenzenes has demonstrated the efficacy of this combination. In a study on the solvent-free oxidation of 1,2,4-trimethylbenzene using air, a Mn/Co salt catalyst achieved significant conversion with moderate to high selectivity for the resulting dimethylbenzoic acids.[1]
It is important to note that the oxidation of 1,2,4-trimethylbenzene can potentially yield three different isomers of dimethylbenzoic acid. Therefore, selectivity is a crucial parameter. The sequence of reactivity for forming dimethylbenzoic acids from their corresponding trimethylbenzenes is reported as 1,2,4-trimethylbenzene > 1,3,5-trimethylbenzene > 1,2,3-trimethylbenzene.[1]
For the broader context of alkylaromatic oxidation, the Co/Mn/Br system is a well-established and industrially significant catalyst, particularly in the production of terephthalic acid from p-xylene.[2] The bromide component acts as a promoter, facilitating the generation of radicals and enhancing the reaction rate. While specific performance data for this system in the synthesis of this compound is not detailed in the provided search results, its principles are highly relevant.
Innovations in catalysis have also introduced non-metal composite catalyst systems, which may offer advantages such as reduced equipment corrosion compared to bromide-containing systems.[3]
Table 1: Comparative Performance of Catalysts for Dimethylbenzoic Acid Synthesis
| Catalyst System | Starting Material | Oxidant | Temperature (°C) | Pressure | Solvent | Conversion (%) | Selectivity (%) | Target Product(s) | Reference |
| Mn/Co Salts | 1,2,4-Trimethylbenzene | Air | 140 - 145 | Not Specified | Solvent-free | 60 - 63 | 48 - 75 | Dimethylbenzoic acids | [1] |
Note: The selectivity reported for the Mn/Co salts refers to the mixture of dimethylbenzoic acid isomers produced from 1,2,4-trimethylbenzene.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for the liquid-phase catalytic oxidation of 1,2,4-trimethylbenzene.
Protocol: Synthesis of Dimethylbenzoic Acids via Liquid-Phase Oxidation
This protocol is based on the general conditions described for the oxidation of trimethylbenzenes.[1]
1. Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Cobalt (II) acetate tetrahydrate (or other soluble Co salt)
-
Manganese (II) acetate tetrahydrate (or other soluble Mn salt)
-
High-pressure reactor equipped with a stirrer, gas inlet, sampling port, and temperature/pressure controls.
-
Gas supply (Air or O₂)
2. Procedure:
-
Charge the high-pressure reactor with 1,2,4-trimethylbenzene.
-
Add the catalyst, consisting of manganese and cobalt salts, to the reactor. A typical catalyst loading is in the range of (1.9 - 2.5) x 10⁻⁴ moles of total metal per mole of 1,2,4-trimethylbenzene.[1]
-
Seal the reactor and begin stirring.
-
Heat the reactor to the target temperature of 140-145°C.
-
Once the temperature has stabilized, introduce the oxidant (air) into the reactor. The pressure should be controlled to maintain the reactants in the liquid phase.[4]
-
Maintain the reaction conditions for a specified duration. The reaction progress can be monitored by taking samples periodically and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
The product mixture, containing this compound, other isomers, and unreacted starting material, can then be subjected to separation and purification processes such as crystallization or distillation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic synthesis and analysis of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. Liquid-phase catalytic oxidation of trimethylbenzenes (Journal Article) | ETDEWEB [osti.gov]
- 2. The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. CN101462948A - Method for producing methyl benzoie acid by catalytic oxidation of dimethylbenzene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to 3,4-Dimethylbenzoic Acid and Other Benzoic Acid Isomers in Material Science
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 3,4-Dimethylbenzoic acid and its isomers in the synthesis of advanced materials, supported by experimental data.
The strategic selection of molecular building blocks is paramount in the design of advanced materials with tailored properties. Benzoic acid and its derivatives are a versatile class of compounds extensively utilized as monomers and ligands in the synthesis of polymers and metal-organic frameworks (MOFs). Among these, this compound offers a unique combination of steric and electronic properties that influence the characteristics of the resulting materials. This guide provides a comparative analysis of this compound against other benzoic acid isomers in key material science applications, focusing on polyamides, liquid crystal polymers, and metal-organic frameworks.
Polyamides: Enhancing Thermal and Mechanical Stability
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The choice of the aromatic dicarboxylic acid monomer, such as a dimethylbenzoic acid isomer, can significantly impact these properties. The methyl group substitution on the benzene ring influences chain packing, intermolecular interactions, and ultimately, the macroscopic properties of the polymer.
Comparative Performance Data
| Benzoic Acid Isomer | Polymer Structure | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) | Inherent Viscosity (dL/g) |
| This compound | Polyamide with p-Xylylenediamine | ~174 | ~350 | 0.25–0.62 |
| 3,5-Dimethylbenzoic acid | Polyamide with various diamines | Varies with diamine | Varies with diamine | Varies with diamine |
| 2,5-Dimethylbenzoic acid | Polyamide with various diamines | Varies with diamine | Varies with diamine | Varies with diamine |
Note: The properties of polyamides are highly dependent on the specific diamine used in the polymerization. The data presented for this compound is based on its use with p-Xylylenediamine. Direct comparative data for all isomers with the same diamine is limited in publicly available literature.
The introduction of two methyl groups, as in this compound, can enhance the thermal stability of polyamides. The 10% weight loss temperature for polyamides derived from p-xylylene glycol and various dinitriles (a related synthesis method) is in the range of 250–350°C, with glass transition temperatures between 95–174°C[1]. The non-coplanar nature of the polymer backbone due to the bulky naphthalene groups in some polyamides can improve solubility without significantly compromising thermal stability[2]. The degradation of aromatic polyamides, such as those based on benzoic acid derivatives, can proceed through pyrolysis and hydrolysis pathways[3][4][5].
Experimental Protocol: Synthesis of Polyamides via Direct Polycondensation
This protocol describes a general method for synthesizing polyamides from a diamine and a dicarboxylic acid, such as a dimethylbenzoic acid.
Materials:
-
Dimethylbenzoic acid isomer (e.g., this compound)
-
Diamine (e.g., p-Xylylenediamine)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Triphenyl phosphite (TPP) (condensing agent)
-
Pyridine (Py) (acid scavenger)
-
Calcium chloride (CaCl2)
-
Methanol
Procedure:
-
A mixture of the chosen dimethylbenzoic acid, diamine, a calculated amount of calcium chloride, NMP, and pyridine is placed in a reaction flask equipped with a stirrer and a nitrogen inlet.
-
The mixture is stirred and heated to a specific temperature (e.g., 100°C) under a nitrogen atmosphere.
-
Triphenyl phosphite is added to the reaction mixture.
-
The polymerization is carried out for several hours (e.g., 3 hours) at the elevated temperature.
-
After cooling to room temperature, the resulting viscous solution is poured into a large volume of methanol with vigorous stirring.
-
The precipitated fibrous polymer is collected by filtration, washed thoroughly with hot water and methanol, and then dried in a vacuum oven.
Liquid Crystal Polymers: Tailoring Mesophase Behavior
Liquid Crystal Polymers (LCPs) are a class of materials that exhibit properties between those of conventional liquids and solid crystals. The mesogenic (liquid crystal-forming) units are often based on aromatic esters derived from substituted benzoic acids. The position of the substituents on the benzoic acid ring plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.
Comparative Performance Data
| Benzoic Acid Derivative | Polymer Type | Mesophase Type | Melting Temperature (°C) |
| 4-Hydroxybenzoic acid (HBA) | Copolyester with 6-hydroxy-2-naphthoic acid (HNA) | Nematic | >500 (homopolymer) |
| 3-Alkanoyloxy benzoic acids | Supramolecular hydrogen-bonded | Smectic | Varies with alkyl chain length |
| 4-Alkanoyloxy benzoic acids | Supramolecular hydrogen-bonded | Smectic | Varies with alkyl chain length |
The homopolymer of 4-hydroxybenzoic acid is highly intractable with a melting point above 500°C[6]. To improve processability, it is often copolymerized with other monomers like 6-hydroxy-2-naphthoic acid to create commercially relevant LCPs[6]. The substitution pattern on the benzoic acid ring significantly impacts the stability and type of the liquid crystal phase. For instance, 4-n-alkanoyloxy benzoic acid derivatives are generally more stable than their 3-n-alkanoyloxy counterparts due to stronger hydrogen bonding interactions[7]. The incorporation of flexible aliphatic groups or bulky substituents can lower the melting temperature and improve the processability of LCPs[8].
Experimental Protocol: Synthesis of Liquid Crystal Polyesters
This protocol outlines a general procedure for the synthesis of LCPs via acidolysis.
Materials:
-
Hydroxybenzoic acid derivative (e.g., 4-hydroxybenzoic acid)
-
Another hydroxyaromatic carboxylic acid (e.g., 6-hydroxy-2-naphthoic acid)
-
Acetic anhydride
Procedure:
-
The hydroxybenzoic acid derivatives are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Acetic anhydride is added in excess to acetylate the hydroxyl groups.
-
The mixture is heated under a nitrogen blanket to a temperature sufficient for acetylation (e.g., 140-180°C) and the resulting acetic acid is distilled off.
-
After the removal of acetic acid, the temperature is gradually raised to initiate polycondensation (e.g., up to 250-320°C).
-
The reaction is continued under high vacuum to remove the remaining acetic acid and facilitate the increase in molecular weight.
-
The resulting LCP is then cooled and collected.
Metal-Organic Frameworks (MOFs): Engineering Porosity and Catalytic Activity
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Benzoic acid and its derivatives are frequently used as ligands, and their structure directly influences the topology, porosity, and functional properties of the resulting MOF. The size and position of methyl groups on the benzoic acid ring can be used to tune the pore size and the chemical environment within the pores.
Comparative Performance Data
| Benzoic Acid Ligand | MOF Structure | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application Highlight |
| 1,4-Benzenedicarboxylic acid (BDC) | MOF-5 | 3380 | 1.37 | High porosity for gas storage[9] |
| 4-(1H-tetrazole-5-yl)benzoic acid (4-TBA) | Cu-TBA-1 | 616 | - | H₂ and CO₂ adsorption[10] |
| 2-Fluoro-4-(1H-tetrazole-5-yl)benzoic acid | Cu-TBA-2F | - | - | Lower H₂ and CO₂ adsorption compared to non-fluorinated analogue[10] |
| Azobenzene-dicarboxylic acid | Zr-AzoBDC | - | - | Heterogeneous catalysis for amidation[11] |
Note: Direct comparative studies of MOFs synthesized from isomeric dimethylbenzoic acids are limited. The table provides examples of how different functional groups on the benzoic acid linker affect MOF properties.
The choice of the organic linker is a critical factor in determining the properties of a MOF. For example, in a study comparing structural isomers of copper-based MOFs, different arrangements of the same linker led to variations in surface area and gas adsorption capacities[10]. The introduction of functional groups, such as fluorine, can also significantly alter the gas adsorption properties[10]. Furthermore, the functional groups on the benzoic acid linker can be designed to create active sites for catalysis. For instance, an azobenzene-containing zirconium MOF has been shown to be an effective heterogeneous catalyst for direct amidation of benzoic acids[11]. The porosity and pore size of MOFs can be further modified through techniques like linker labilization, where a portion of the linkers are selectively removed to create larger pores[12].
Experimental Protocol: Solvothermal Synthesis of MOFs
This protocol provides a general method for the synthesis of MOFs using a benzoic acid derivative as the organic linker.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Dimethylbenzoic acid isomer (e.g., this compound)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
The metal salt and the dimethylbenzoic acid linker are dissolved in the solvent in a Teflon-lined autoclave.
-
The autoclave is sealed and heated in an oven to a specific temperature (e.g., 100-150°C) for a designated period (e.g., 24-72 hours).
-
After the reaction, the autoclave is cooled down to room temperature.
-
The resulting crystalline product is collected by filtration or centrifugation.
-
The product is washed with fresh solvent to remove any unreacted starting materials.
-
The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.
Conclusion
This compound and its isomers are valuable building blocks in material science, offering a means to fine-tune the properties of polymers and metal-organic frameworks. The position of the methyl groups on the benzoic acid ring influences key material characteristics such as thermal stability, mechanical strength, mesophase behavior, and porosity. While direct, comprehensive comparative studies across all isomers for a given application are not always available, the existing body of research clearly demonstrates the significant role that the choice of benzoic acid derivative plays in material design. Further systematic investigations comparing the performance of materials derived from all dimethylbenzoic acid isomers would be highly beneficial for the rational design of next-generation advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multivariate Metal–Organic Framework-5 with 36 Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dimethylbenzoic Acid: A Comparative Review of Its Applications in Pharmaceuticals, Polymers, and Agrochemicals
For researchers, scientists, and drug development professionals, 3,4-Dimethylbenzoic acid emerges as a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, high-performance polymers, and agrochemicals. This guide provides a comparative analysis of its performance against relevant alternatives, supported by available experimental data and detailed methodologies.
Pharmaceutical Intermediate: A Building Block for Novel Therapeutics
This compound serves as a crucial starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its substituted benzene ring offers a scaffold for the construction of complex molecules with therapeutic potential. A notable area of interest is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs.
Comparison with Other Benzoic Acid Derivatives in the Synthesis of Celecoxib Analogues
While direct synthesis of the well-known COX-2 inhibitor Celecoxib typically utilizes 4-methylacetophenone, the structural similarities of this compound make it a potential precursor for novel analogues. Research into Celecoxib analogues often involves the modification of the phenylsulfonamide moiety. For instance, a series of analogues where this group is replaced by a sulfonylazide have been synthesized and evaluated for their COX-2 inhibitory activity.
| Compound/Analogue | Starting Material (Proposed) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analogue (meta-SO2N3) [1] | 3-Aminobenzoic acid derivative | >100 | 5.16 | >19.3 |
| Celecoxib Analogue 1h [2] | Substituted Benzoic Acid | >50 | 0.049 | >1020 |
| Celecoxib [3] | 4-Methylacetophenone | 15 | 0.04 | 375 |
| Table 1: In vitro COX inhibitory activity of Celecoxib and its analogues. A higher selectivity index indicates greater selectivity for COX-2. |
Experimental Protocol: Synthesis of a Celecoxib Analogue (General Approach)
-
Synthesis of the β-Diketone: 3,4-Dimethylacetophenone would be reacted with a suitable ester (e.g., ethyl trifluoroacetate) in the presence of a strong base (e.g., sodium ethoxide) to yield the corresponding 1,3-diketone.
-
Condensation Reaction: The resulting β-diketone is then cyclized with a substituted phenylhydrazine (e.g., 4-sulfonamidophenylhydrazine) in a suitable solvent like ethanol to form the pyrazole ring structure of the Celecoxib analogue.
-
Purification: The final product is purified by recrystallization or column chromatography.
High-Performance Polymers: Enhancing Thermal Stability
In the field of polymer chemistry, aromatic dicarboxylic acids are fundamental building blocks for high-performance polymers such as aromatic polyamides (aramids). These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of methyl groups on the aromatic ring, as in this compound, can influence the polymer's properties, including its solubility and glass transition temperature.
Comparative Thermal Properties of Aromatic Polyamides
The thermal stability of aromatic polyamides is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The 10% weight loss temperature (T10) from TGA is a measure of the polymer's decomposition temperature.
While a direct comparative study of polyamides derived specifically from this compound and its isomers was not found in the searched literature, data for various aromatic polyamides synthesized from different aromatic dicarboxylic acids provide a basis for understanding the impact of monomer structure on thermal properties.
| Polymer | Dicarboxylic Acid Monomer | Diamine Monomer | Tg (°C) | T10 (°C) in N2 |
| Polyamide from 4,4'-Oxydibenzoic Acid [4] | 4,4'-Oxydibenzoic Acid | Various aromatic diamines | 170-275 | >450 |
| Polyamide from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene [5] | Various aromatic dicarboxylic acids | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | 240-300 | >450 |
| Polyamide from 5-Aminoisophthalic acid derivative [6] | 5-(4-acetoxybenzoylamino)isophthaloyl chloride | m-phenylenediamine | - | ~552 (peak) |
| Polyamide from 3,4′-Oxydianiline [7] | Various tetracarboxylic acid dianhydrides | 3,4′-Oxydianiline | 198-270 | - |
Table 2: Thermal properties of various aromatic polyamides.
Experimental Protocol: Synthesis of Aromatic Polyamides via Direct Polycondensation
A common method for synthesizing aromatic polyamides in the laboratory is the Yamazaki-Higashi phosphorylation reaction.
-
Monomer Dissolution: An aromatic dicarboxylic acid (e.g., derived from this compound) and an aromatic diamine are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing a solubilizing salt like lithium chloride (LiCl).
-
Polycondensation: A condensing agent, typically a mixture of triphenyl phosphite (TPP) and pyridine, is added to the solution.
-
Reaction: The reaction mixture is heated, often to around 100-115 °C, and stirred for several hours to facilitate the polyamidation reaction.
-
Precipitation and Purification: The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying.
Agrochemicals: A Precursor for Fungicides
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. In agriculture, they serve as precursors for the synthesis of fungicides to protect crops from various phytopathogenic fungi. The specific substitution pattern on the benzoic acid ring can significantly influence the antifungal activity and spectrum of the resulting compounds.
Comparative Antifungal Activity of Benzoic Acid Derivatives
The efficacy of antifungal agents is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a specific fungus by 50%. While specific IC50 data for this compound against phytopathogenic fungi was not found in the provided search results, studies on other benzoic acid derivatives demonstrate the potential of this class of compounds.
| Compound | Target Fungus | IC50 (µM) |
| Benzoic Acid Derivative 11 [8] | Moniliophthora roreri | 3.0 ± 0.8 |
| Mancozeb (Positive Control) [8] | Moniliophthora roreri | 4.9 ± 0.4 |
| Benzoic Acid Derivative 3 [8] | Fusarium solani | 32.5 ± 3.3 |
| Benzoic Acid Derivative 4 [8] | Phytophthora sp. | 26.7 ± 5.3 |
Table 3: Antifungal activity of selected benzoic acid derivatives against phytopathogenic fungi.
Experimental Protocol: Evaluation of Antifungal Activity (Mycelial Growth Inhibition Assay)
This method is commonly used to screen compounds for their ability to inhibit the growth of filamentous fungi.
-
Preparation of Media: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Incorporation of Test Compound: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and added to the molten agar at various concentrations. A control plate with only the solvent is also prepared.
-
Inoculation: A small plug of mycelium from a fresh culture of the target fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28 °C) for several days.
-
Data Collection: The diameter of the fungal colony is measured daily. The percentage of growth inhibition is calculated by comparing the colony diameter on the treated plates to the control plate.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
This compound is a valuable and versatile building block in several key industrial sectors. In pharmaceuticals, it holds promise as a precursor for novel anti-inflammatory agents. In polymer science, its derivatives can be used to synthesize high-performance aromatic polyamides with excellent thermal stability. In agriculture, it serves as a scaffold for the development of new fungicides. While direct comparative performance data for this compound against its isomers and other alternatives is not always readily available in the public domain, the existing body of research on related benzoic acid derivatives underscores its potential. Further research focusing on direct comparisons would be beneficial to fully elucidate the structure-property relationships and optimize its use in these diverse applications.
References
- 1. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
- 6. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dimethylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3,4-Dimethylbenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, offering a clear, procedural framework for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure that this chemical irritant is handled responsibly from cradle to grave.
Immediate Safety and Handling Precautions
This compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation[1][2][3]. Before handling, it is imperative to be familiar with the information presented in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations[2].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[2].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[2].
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator may be required[2][4].
In Case of Exposure:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical aid[2].
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and physical property data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Beige Powder Solid | [1] |
| Odor | Odorless | [1] |
| Melting Point | 165 °C | [3] |
| GHS Hazard Statements | H315: Causes skin irritation | [3] |
| H319: Causes serious eye irritation | [3] | |
| H335: May cause respiratory irritation | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste through an approved institutional or certified waste disposal service[4][5]. Under no circumstances should it be disposed of in the regular trash or down the drain[5][6].
Experimental Protocol for Waste Collection and Disposal:
-
Designate a Waste Container:
-
Label the Waste Container:
-
Affix a hazardous waste tag to the container before any waste is added[5][8].
-
The label must include the following information[5]:
-
The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable[5][7].
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the Principal Investigator or responsible party.
-
Appropriate hazard pictograms (e.g., irritant).
-
-
-
Waste Accumulation:
-
For solid waste, carefully sweep or shovel the this compound into the designated hazardous waste container. Minimize dust generation during this process[2][4].
-
For contaminated materials (e.g., gloves, weighing paper), place them in the same designated container.
-
Keep the hazardous waste container securely closed except when adding waste[7].
-
-
Storage Pending Disposal:
-
Arrange for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[7][8].
-
After triple-rinsing and air-drying, the container can typically be disposed of as regular laboratory waste. Deface or remove the original chemical label before disposal[8][9].
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound(619-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Guide to Handling 3,4-Dimethylbenzoic Acid
Essential safety protocols and operational guidelines are critical for the secure and effective handling of 3,4-Dimethylbenzoic acid in a laboratory setting. This guide provides immediate, procedural, and logistical information to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for minimizing risks and establishing a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended PPE:
-
Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in situations where splashing is a risk.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for handling this compound and offer resistance to a range of chemicals.[2][3][4] It is crucial to inspect gloves for any signs of degradation or punctures before use and to practice proper glove removal techniques to avoid skin contact.
-
Lab Coat: A lab coat must be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: While no specific respiratory protection is required under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[1]
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Conforming to OSHA 29 CFR 1910.133 or EN166 |
| Face Shield | As needed to protect against splashes | |
| Hand Protection | Gloves | Nitrile, chemical-resistant |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory Protection | Respirator | NIOSH-approved, as needed based on ventilation |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1]
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.
- Keep the work area clean and uncluttered to prevent spills and contamination.
2. Handling the Chemical:
- Before handling, read the Safety Data Sheet (SDS) thoroughly.
- Wear all required PPE as outlined in the previous section.
- When weighing or transferring the solid, do so carefully to avoid generating dust.
- Keep the container of this compound tightly closed when not in use.
3. In Case of a Spill:
- For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.
- Clean the spill area with an appropriate solvent, followed by soap and water.
- For a large spill, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
- Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
All solid waste, including unused this compound and grossly contaminated items (e.g., weigh boats, paper towels), should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
-
Disposal Method:
-
This compound waste should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
